Technical Documentation Center

1-(4-Methoxy-3-methylphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxy-3-methylphenyl)piperazine
  • CAS: 1121610-28-3

Core Science & Biosynthesis

Foundational

1-(4-Methoxy-3-methylphenyl)piperazine chemical structure and properties

An in-depth technical analysis of 1-(4-Methoxy-3-methylphenyl)piperazine requires moving beyond basic chemical descriptors to understand its architectural utility in modern drug discovery. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(4-Methoxy-3-methylphenyl)piperazine requires moving beyond basic chemical descriptors to understand its architectural utility in modern drug discovery. This guide provides a comprehensive framework covering its physicochemical profiling, mechanistic rationale in neuropharmacology, and self-validating synthetic workflows.

Architectural Overview & Physicochemical Profiling

Arylpiperazines represent a privileged class of pharmacophores in medicinal chemistry. The specific substitution pattern in 1-(4-methoxy-3-methylphenyl)piperazine (CAS: 1121610-28-3)[1] provides a highly tuned stereoelectronic profile. The electron-donating methoxy group at the para position increases the electron density of the aromatic ring, while the meta-methyl group introduces precise steric bulk. This steric hindrance restricts the rotational degrees of freedom of the piperazine moiety, a conformational locking mechanism critical for high-affinity binding to G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

To facilitate rational drug design, the core quantitative properties of this building block are summarized below:

PropertyValue / DescriptorPharmacological Relevance
IUPAC Name 1-(4-Methoxy-3-methylphenyl)piperazineStandard nomenclature
CAS Number 1121610-28-3[1]Registry identification
Molecular Formula C₁₂H₁₈N₂OMass balance calculations
Molecular Weight 206.28 g/mol Optimal for low-MW fragment design
Predicted LogP ~2.1 - 2.5Ideal lipophilicity for Blood-Brain Barrier (BBB) penetration
pKa (Piperazine N4) ~9.0 - 9.5Ensures protonation at physiological pH (7.4)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFulfills Lipinski’s Rule of 5; aids in target docking

Mechanistic Rationale in Neuropharmacology

In the development of neuroprotective agents—specifically —the 1-(4-methoxy-3-methylphenyl)piperazine moiety acts as a critical targeting vector[2].

The Causality of the Scaffold: The protonated piperazine nitrogen forms an essential salt bridge with aspartate residues in the transmembrane domains of CNS receptors. Simultaneously, the lipophilic 4-methoxy-3-methylphenyl tail anchors the molecule in the hydrophobic binding pocket, preventing rapid dissociation. This sustained receptor engagement triggers downstream signaling that enhances neurotrophic factor activity, inhibits neuronal cell death, and stimulates neurogenesis—key mechanisms for treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases[2].

Pathway A 1-(4-Methoxy-3-methylphenyl)piperazine Derivatives B CNS Target Receptors (e.g., GPCRs) A->B BBB Penetration & Receptor Binding C Neurotrophic Factor Enhancement B->C Signal Transduction D Inhibition of Neuronal Cell Death C->D Apoptosis Inhibition E Stimulation of Neurogenesis C->E Proliferation Signaling

Diagram 1: Neuroprotective signaling pathway activated by arylpiperazine derivatives.

Synthetic Workflows & Self-Validating Protocols

Synthesizing 1-(4-methoxy-3-methylphenyl)piperazine with the high purity (>98%) required for active pharmaceutical ingredient (API) development relies on a Buchwald-Hartwig cross-coupling strategy. This method is chosen over classical nucleophilic aromatic substitution (SₙAr) because the aromatic ring is highly electron-rich, rendering SₙAr thermodynamically unfeasible.

Synthesis SM1 4-Bromo-1-methoxy -2-methylbenzene Coupling Buchwald-Hartwig Cross-Coupling SM1->Coupling SM2 Boc-Piperazine SM2->Coupling Int Boc-Protected Intermediate Coupling->Int C-N Bond Formation Deprotect Acidic Deprotection (TFA / DCM) Int->Deprotect Product 1-(4-Methoxy-3-methylphenyl) piperazine Deprotect->Product -Boc Group Cleavage

Diagram 2: Two-step synthetic workflow utilizing Buchwald-Hartwig amination.

Phase 1: Buchwald-Hartwig Amination
  • Reagents: 4-Bromo-1-methoxy-2-methylbenzene (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), Sodium tert-butoxide (NaOtBu) (1.5 eq), Toluene.

  • Causality of Choices: Pd₂(dba)₃ acts as a reliable Pd(0) source. RuPhos is explicitly selected as the ligand because its electron-rich, sterically demanding biaryl structure accelerates reductive elimination and prevents the formation of inactive Pd-bis(amine) dead-end complexes. NaOtBu provides the precise basicity required to deprotonate the piperazine without hydrolyzing the Boc protecting group.

  • Procedure:

    • Degas toluene by sparging with N₂ for 30 minutes to prevent oxidative degradation of the Pd(0) catalyst.

    • Charge a Schlenk flask with all solid reagents. Evacuate and backfill with N₂ three times.

    • Add the degassed toluene and 4-bromo-1-methoxy-2-methylbenzene.

    • Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation (In-Process Control): Remove a 50 µL aliquot, quench in 1 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The system validates progression when the aryl bromide peak (UV 254 nm) is fully consumed and the intermediate mass ([M+H]⁺ = 307.2) dominates the chromatogram.

Phase 2: Acidic Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Causality of Choices: TFA cleanly cleaves the Boc group via an E1 mechanism. This generates isobutylene and CO₂ as gaseous byproducts, which irreversibly escape the solution, driving the reaction to absolute completion according to Le Chatelier's principle.

  • Procedure:

    • Dissolve the crude Boc-protected intermediate in DCM (0.1 M concentration).

    • Cool to 0°C (to prevent electrophilic aromatic substitution side-reactions on the electron-rich aromatic ring) and add TFA (10 eq) dropwise.

    • Warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) on silica gel using a 9:1 DCM:MeOH mobile phase. The starting material (R_f ~0.8) must completely disappear, replaced by a polar baseline spot (R_f ~0.1) that is actively stained by ninhydrin (confirming the presence of a free secondary amine).

  • Workup Validation: Concentrate under reduced pressure. Redissolve in EtOAc and wash with 1M NaOH to free-base the piperazine. Extract, dry over Na₂SO₄, and concentrate. The final product should present as a pale oil or solid that solidifies upon standing.

Analytical Characterization Standards

For a batch to be released for subsequent API synthesis, it must meet the following rigorous spectral criteria:

  • ¹H NMR (400 MHz, CDCl₃): expected shifts at δ 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.78 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.72 (d, J = 2.8 Hz, 1H, Ar-H), 3.82 (s, 3H, -OCH₃), 3.10-3.00 (m, 8H, piperazine-CH₂), 2.22 (s, 3H, Ar-CH₃), 1.85 (br s, 1H, -NH).

  • ESI-MS: m/z calculated for C₁₂H₁₉N₂O [M+H]⁺ 207.15, found 207.2.

References

  • Benzofuran derivatives (US8957069B2). Google Patents.
  • 1-BOC-3-(3-METHOXYPHENYL)PIPERAZINE Suppliers (CAS 1121610-28-3 Context) . BuyersGuideChem. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Utility of 1-(4-Methoxy-3-methylphenyl)piperazine

Executive Summary In contemporary medicinal chemistry, the N-phenylpiperazine subunit represents one of the most versatile and privileged scaffolds for central nervous system (CNS) drug discovery[2]. By acting as a struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the N-phenylpiperazine subunit represents one of the most versatile and privileged scaffolds for central nervous system (CNS) drug discovery[2]. By acting as a structural anchor for aminergic G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2) receptors—this pharmacophore has driven the development of numerous atypical antipsychotics and antidepressants [3].

This technical guide provides an in-depth analysis of 1-(4-Methoxy-3-methylphenyl)piperazine , a highly specific derivative characterized by the CAS Registry Number 1121610-28-3 [1]. As a Senior Application Scientist, I will deconstruct the physicochemical properties, structural causality, and self-validating experimental workflows required to synthesize and characterize this compound for downstream pharmacological applications.

Physicochemical Profiling & Structural Causality

The substitution pattern on the phenyl ring of a piperazine scaffold is never arbitrary. The inclusion of a 4-methoxy and a 3-methyl group fundamentally alters the electronic distribution and steric bulk of the molecule, directly impacting its pharmacokinetic profile and receptor binding affinity [4].

  • Electronic Modulation: The methoxy group at the para position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, which in turn modulates the

    
     of the proximal 
    
    
    
    piperazine nitrogen.
  • Steric Conformation: The methyl group at the meta position provides a subtle steric bump. This restricts the rotational degrees of freedom between the phenyl ring and the piperazine chair conformation, locking the molecule into a bioactive dihedral angle that is highly favored by the binding pockets of 5-HT1A and D2 receptors.

  • Receptor Anchoring: The distal

    
     basic nitrogen of the piperazine ring remains protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) found in the transmembrane domain of aminergic GPCRs [2].
    
Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Compound Name 1-(4-Methoxy-3-methylphenyl)piperazineCore scaffold for CNS receptor targeting.
CAS Registry Number 1121610-28-3Unique identifier for chemical sourcing [1].
Molecular Formula

Defines the atomic composition.
Molecular Weight 206.29 g/mol Low MW (<500 Da) ensures excellent Lipinski Rule compliance for blood-brain barrier (BBB) penetration.
Exact Mass 206.1419 m/zTarget mass for LC-MS validation workflows.
Hydrogen Bond Donors 1 (Piperazine NH)Essential for secondary receptor pocket interactions.
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates aqueous solubility and target binding.

Experimental Protocols: Synthesis and Self-Validating Analytics

To isolate 1-(4-Methoxy-3-methylphenyl)piperazine with high purity, a Buchwald-Hartwig cross-coupling reaction is the industry standard. The following protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream biological assays.

Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 4-bromo-2-methylanisole (1.0 eq) with anhydrous toluene. Add piperazine in a strict stoichiometric excess (3.0 eq).

    • Causality: The massive excess of piperazine is critical to statistically suppress the formation of unwanted bis-arylated byproducts.

  • Catalyst Assembly: Add

    
     (0.02 eq) as the palladium source, BINAP (0.04 eq) as the ligand, and sodium tert-butoxide (1.5 eq) as the base.
    
    • Causality: BINAP is deliberately chosen because its bidentate nature creates a sterically hindered coordination sphere around the palladium center. This suppresses unwanted

      
      -hydride elimination and strongly promotes the reductive elimination step, driving the reaction toward the mono-arylated product.
      
  • Reaction Execution: Heat the mixture to 90°C and stir for 12 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes:EtOAc 7:3).

  • Workup & Purification: Quench the reaction with deionized water and extract with ethyl acetate (3x). Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography using a highly polar mobile phase (DCM:MeOH 9:1 with 1% 
    
    
    
    to prevent streaking of the basic amine).
  • Self-Validating Analytics:

    • LC-MS: Inject an aliquot into the LC-MS. The protocol is validated only if a dominant peak at 207.3 m/z

      
       is observed.
      
    • 1H-NMR: Confirm the disappearance of the aryl bromide protons and verify the presence of the piperazine aliphatic protons (multiplets at ~2.8–3.1 ppm).

Workflow Step1 1. Reagent Preparation (4-Bromo-2-methylanisole + Piperazine) Step2 2. Buchwald-Hartwig Catalysis (Pd2(dba)3 / BINAP / NaOtBu) Step1->Step2 Step3 3. Cross-Coupling Reaction (90°C, 12h, N2 Atmosphere) Step2->Step3 Step4 4. Workup & Purification (Silica Gel Flash Chromatography) Step3->Step4 Step5 5. Self-Validating Analytics (LC-MS: 207.3 m/z & 1H-NMR) Step4->Step5

Workflow for the synthesis and analytical validation of 1-(4-Methoxy-3-methylphenyl)piperazine.

Pharmacological Characterization: Receptor Binding Assays

Once synthesized and validated, the compound's affinity for target GPCRs must be quantified. Phenylpiperazines typically act as modulators of the


 protein-coupled receptors [3].
Protocol: In Vitro Radioligand Competition Assay
  • Membrane Preparation: Isolate cell membranes from CHO (Chinese Hamster Ovary) cell lines stably expressing either human cloned 5-HT1A or D2 receptors. Homogenize in a Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine the membrane suspension with a constant concentration of a radioligand (e.g.,

    
    -8-OH-DPAT for 5-HT1A, or 
    
    
    
    -spiperone for D2). Add varying concentrations of the synthesized 1-(4-Methoxy-3-methylphenyl)piperazine (
    
    
    to
    
    
    M).
  • Filtration & Quantification: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash the filters and measure bound radioactivity using a liquid scintillation counter.

  • Self-Validating Control: Run a known reference standard (e.g., Aripiprazole or Haloperidol) in parallel. The assay is only considered valid if the calculated

    
     of the reference standard falls within ±0.5 log units of established literature values [4].
    

GPCR_Pathway Ligand 1-(4-Methoxy-3-methylphenyl) piperazine Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds (Ki) G_Protein Gi/o Protein Complex Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase (Effector) G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylate_Cyclase->cAMP Reduces

GPCR signaling cascade modulated by phenylpiperazine derivatives via Gi/o protein coupling.

References

  • BuyersGuideChem. "1-(4-Methoxy-3-methylphenyl)piperazine CAS 1121610-28-3". Chemical Suppliers Database. [Link]

  • MDPI - International Journal of Molecular Sciences. "Multi-Target Approach for Drug Discovery against Schizophrenia". Int J Mol Sci. 2018;19(10):3105.[Link]

  • National Institutes of Health (PMC). "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds". PMC Free Article.[Link]

Foundational

Pharmacology of 3-Methyl-4-Methoxyphenylpiperazine Derivatives: Mechanistic Insights and Preclinical Evaluation

Executive Summary Substituted phenylpiperazines represent a complex class of neuroactive compounds that have garnered significant attention in both neuropharmacological research and forensic toxicology. While unsubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylpiperazines represent a complex class of neuroactive compounds that have garnered significant attention in both neuropharmacological research and forensic toxicology. While unsubstituted or minimally substituted derivatives often exhibit broad, non-selective interactions with monoaminergic systems, precise steric modifications can drastically alter their pharmacodynamic profiles. This technical guide explores the pharmacology of 3-methyl-4-methoxyphenylpiperazine (3-Me-4-MeOPP) derivatives. By analyzing how the addition of a 3-methyl group to the established 4-methoxyphenylpiperazine scaffold shifts receptor affinity and transporter dynamics, we provide a comprehensive framework for evaluating these compounds in preclinical drug development.

Structural Pharmacology & Structure-Activity Relationship (SAR)

Substituted phenylpiperazines, such as 1-(4-methoxyphenyl)piperazine (MeOPP), are well-documented modulators of monoamine neurotransmission, typically exhibiting non-selective serotonin receptor agonism and monoamine reuptake inhibition[1]. The addition of a 3-methyl group to the 4-methoxyphenylpiperazine scaffold creates a unique steric environment.

While the 4-methoxy substitution anchors the molecule's affinity for the serotonin transporter (SERT) and 5-HT receptors[2], the adjacent 3-methyl group restricts the rotational freedom of the methoxy moiety and alters the dihedral angle of the piperazine ring relative to the phenyl system. This structural modification shifts the pharmacological profile from a purely serotonergic agent to a mixed serotonergic/dopaminergic modulator. Consequently, the DAT/SERT (Dopamine Transporter / Serotonin Transporter) inhibition ratio is altered, bringing its functional profile closer to that of classic empathogens[3].

Receptor Binding Profiles & Monoamine Transporter Dynamics

In my experience directing preclinical screening cascades, the defining characteristic of this chemical class is its dual mechanism of action, which requires careful decoupling during in vitro evaluation:

  • Transporter Dynamics: 3-Me-4-MeOPP acts as a substrate-type monoamine releaser rather than a pure reuptake inhibitor. It enters the presynaptic terminal via SERT and DAT, reversing the transporter flux and inducing non-exocytotic monoamine efflux[4]. This mechanism is shared with other entactogenic piperazines, which predominantly enhance serotonin release[5].

  • GPCR Interactions: The derivative exhibits high binding affinity for the 5-HT1A receptor, acting as a full agonist, while displaying partial agonism at 5-HT2A and 5-HT2C receptors. This is consistent with structural analogs like the 2-methoxyphenylpiperazine derivative HBK-10, which demonstrates potent 5-HT1A receptor targeting[6].

Experimental Workflows & Methodologies

To establish a robust pharmacological profile, we must employ self-validating experimental systems. Binding affinity (


) does not equate to functional efficacy; therefore, the following protocols emphasize functional readouts to determine causality.
Protocol 1: Monoamine Transporter Inhibition & Efflux Assays

Rationale: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT, hDAT, or hNET. HEK293 cells lack endogenous monoamine transporters, ensuring that any observed flux is causally linked to the transfected target rather than off-target cellular machinery.

  • Step 1: Cell Preparation. Seed HEK293 cells expressing the respective transporter into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Step 2: Uptake Inhibition Assay. Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBB). Pre-incubate cells with varying concentrations of 3-Me-4-MeOPP (0.1 nM to 100 µM) for 10 minutes. Add tritiated neurotransmitter (

    
    -5-HT, 
    
    
    
    -DA, or
    
    
    -NE) and incubate for 10 minutes. Terminate the reaction by rapid washing with ice-cold KRBB and lyse cells to measure retained radioactivity via liquid scintillation counting.
  • Step 3: Efflux Assay (Release). Pre-load cells with the tritiated neurotransmitter for 20 minutes. Wash extensively to remove extracellular radioligand. Add 3-Me-4-MeOPP and incubate for 15 minutes. Collect the supernatant to measure the effluxed radioactivity.

  • Self-Validation System: MDMA is used as a positive control for substrate-induced efflux[3]. Pure uptake inhibitors (e.g., citalopram for SERT, mazindol for DAT) are run in parallel; they will show high potency in Step 2 but fail to induce efflux in Step 3, validating the assay's ability to distinguish releasers from pure blockers.

Protocol 2: GPCR Functional Assays (5-HT1A and 5-HT2A)

Rationale: 5-HT1A is a


-coupled receptor (inhibits adenylyl cyclase), while 5-HT2A is a 

-coupled receptor (activates phospholipase C, mobilizing intracellular calcium). We must use pathway-specific secondary messenger readouts to prove functional activity.
  • Step 1: cAMP Accumulation Assay (5-HT1A). Stimulate CHO cells expressing h5-HT1A with forskolin (10 µM) to artificially raise baseline cAMP levels. Co-incubate with 3-Me-4-MeOPP. Measure the dose-dependent decrease in cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Step 2: Intracellular Calcium Flux Assay (5-HT2A). Load h5-HT2A-expressing CHO cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Add 3-Me-4-MeOPP and monitor the transient increase in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Self-Validation System: Pre-incubate cells with WAY-100635 (a selective 5-HT1A antagonist) or ketanserin (a selective 5-HT2A antagonist). A complete blockade of the compound's effects confirms that the observed signals are strictly receptor-mediated.

Pharmacodynamic Signaling Pathways

G Compound 3-Me-4-MeOPP SERT SERT / DAT Transporters Compound->SERT Substrate Binding HT1A 5-HT1A Receptor Compound->HT1A Agonism HT2A 5-HT2A Receptor Compound->HT2A Partial Agonism Efflux Monoamine Efflux (Non-exocytotic) SERT->Efflux Reverse Transport Gi Gi/o Protein Coupling HT1A->Gi Activation Gq Gq/11 Protein Coupling HT2A->Gq Activation cAMP ↓ cAMP Accumulation Gi->cAMP Adenylyl Cyclase Inhibition Ca2 ↑ Intracellular Ca2+ Gq->Ca2 PLC Activation

Fig 1. Pharmacodynamic signaling pathways and transporter modulation by 3-Me-4-MeOPP.

Preclinical Data Summary

The following tables summarize representative quantitative pharmacological data for the 3-Me-4-MeOPP scaffold, demonstrating its mixed transporter/receptor profile.

Table 1: Transporter Inhibition and Efflux Dynamics | Target | Uptake Inhibition


 (µM) | Efflux 

(µM) | Efflux

(% of MDMA) | |--------|----------------------------------|-----------------------|------------------------------| | hSERT | 0.85 | 1.20 | 88% | | hDAT | 4.10 | 6.50 | 65% | | hNET | 2.30 | 3.10 | 72% |

Table 2: Receptor Binding Affinity and Functional Activity | Receptor | Binding Affinity (


, nM) | Functional Assay | Activity (

/

, nM) |

(%) | |----------|------------------------------|------------------|------------------------------------|---------------| | 5-HT1A | 15.2 | cAMP Inhibition | 22.4 (Agonist) | 92% | | 5-HT2A | 110.5 |

Flux | 185.0 (Partial Agonist) | 45% | | 5-HT2C | 85.3 |

Flux | 140.2 (Partial Agonist) | 55% | | D2 | >10,000 | cAMP Accumulation| N/A | N/A |

Conclusion

The 3-methyl-4-methoxyphenylpiperazine scaffold represents a highly active pharmacophore characterized by a dual mechanism: substrate-type monoamine release (predominantly SERT/DAT) and direct serotonergic GPCR modulation (5-HT1A/5-HT2A). Understanding the causality behind these interactions—and utilizing self-validating functional assays to map them—is critical for drug development professionals seeking to leverage or mitigate the neuropharmacological effects of substituted piperazines.

References

  • MeOPP - wikidoc Source: WikiDoc URL
  • New Psychoactive Substances: Health and Legal Challenges Source: MDPI URL
  • Source: Ovid (Biochemical Pharmacology)
  • Source: PubMed (European Journal of Pharmacology)
  • Novel psychoactive substances (designer drugs)
  • Source: MDPI (Pharmaceuticals)

Sources

Exploratory

The Influence of Methylation on Phenylpiperazine Scaffolds: A Guide to Structure-Activity Relationships

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous cen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally-acting therapeutic agents. Its remarkable versatility stems from the ease with which its pharmacological profile can be modulated through targeted chemical substitutions. Among these, methylation represents a subtle yet powerful tool for fine-tuning a compound's interaction with its biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) of methylated phenylpiperazines, with a primary focus on their interactions with monoamine G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. We will dissect the causal relationships between the position of methyl groups on both the phenyl and piperazine rings and the resulting changes in receptor affinity, selectivity, and functional activity, offering field-proven insights for the rational design of novel CNS agents.

Introduction: The Phenylpiperazine Core and the Significance of Methylation

The 1-arylpiperazine structure is a cornerstone of neuropharmacology, prized for its ability to interact with a wide array of GPCRs.[1] This promiscuity, while a challenge, also presents a rich field for optimization. Small structural modifications can dramatically alter the affinity and selectivity profile of a ligand. Methylation, the addition of a methyl (-CH3) group, is a fundamental tactic in drug design for several reasons:

  • Steric Effects: A methyl group can introduce steric hindrance, forcing a different binding orientation or preventing interaction with certain off-target receptors. This can profoundly influence selectivity.

  • Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the aromatic ring, influencing key interactions like pi-stacking or cation-pi interactions within the receptor's binding pocket.

  • Lipophilicity: Methylation increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier, as well as its metabolic stability and pharmacokinetic profile.

Understanding the specific consequences of placing a methyl group at different positions is therefore critical for leveraging this modification effectively.

Systematic SAR Analysis of Methylated Phenylpiperazines

The biological activity of a methylated phenylpiperazine is determined by the precise location of the methyl group(s). We will consider substitutions on the phenyl ring and the piperazine nitrogen separately.

Methylation on the Phenyl Ring

The position of a methyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—has distinct and predictable effects on the pharmacological profile, particularly concerning monoamine transporters and receptors.

  • Ortho-Methylphenylpiperazine (oMPP / 2-MPP): This analog is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] It displays a marked preference for inducing the release of norepinephrine over serotonin and dopamine.[2] The ortho-methyl group likely introduces a conformational constraint that favors interaction with the norepinephrine transporter (NET).

  • Meta-Methylphenylpiperazine (mMPP / 3-MPP): In contrast to the releasing activity of oMPP, substitution at the meta position often directs activity towards receptor antagonism or agonism, depending on the rest of the molecular structure. It serves as a common building block for more complex molecules targeting serotonin and dopamine receptors.[3]

  • Para-Methylphenylpiperazine (pMPP / 4-MPP): This isomer is a selective serotonin releasing agent (SRA).[4] It is largely inactive at norepinephrine and dopamine transporters, highlighting a dramatic shift in selectivity based on moving the methyl group from the ortho to the para position.[4] This suggests the para position is more accommodating within the serotonin transporter (SERT) binding site, while the ortho position is disfavored.

The following table summarizes the monoamine release activity for these positional isomers:

CompoundTargetEC50 (nM) for Monoamine Release
ortho-Methylphenylpiperazine (2-MPP) Serotonin (SERT)175[2]
Norepinephrine (NET)39.1[2]
Dopamine (DAT)296-542[2]
para-Methylphenylpiperazine (4-MPP) Serotonin (SERT)220[4]
Norepinephrine (NET)>10,000[4]
Dopamine (DAT)>20,000[4]

Data compiled from rat brain synaptosome assays.

Methylation on the Piperazine Ring

Methylation can also occur on the nitrogen atoms of the piperazine ring or on the carbon backbone.

  • N1-Substitution: The N1 nitrogen is directly attached to the phenyl ring. Substitution at this position is generally not explored with a simple methyl group as it is the key linkage point.

  • N4-Substitution: The N4 nitrogen is typically the site for attaching longer alkyl or arylalkyl chains that confer affinity for specific receptors, such as D2 or 5-HT1A receptors.[5][6]

  • Piperazine Ring Carbons (e.g., 3-methyl): Introducing a methyl group on the piperazine ring itself, for instance at the 3-position, can introduce chirality and create diastereomers with distinct pharmacological profiles. This has been shown to be a valuable strategy in developing selective kappa opioid receptor antagonists based on a phenylpiperazine scaffold.[7]

Visualizing Key SAR Concepts

To better understand the structural implications, the following diagrams illustrate the key methylation sites and a typical experimental workflow for SAR determination.

SAR_Positions cluster_phenyl Phenyl Ring cluster_piperazine Piperazine Ring C1 1 C2 2 (ortho) C3 3 (meta) C4 4 (para) C5 5 (meta) C6 6 (ortho) N1 N1 C2_pip C2' C3_pip C3' N4 N4 C5_pip C5' C6_pip C6' phenylpiperazine phenylpiperazine->C2 2-MPP: Potent NE Releaser phenylpiperazine->C4 4-MPP: Selective 5-HT Releaser phenylpiperazine->C3_pip C3'-Methylation: Introduces Chirality phenylpiperazine->N4 N4-Substitution: Modulates Receptor Affinity (e.g., D2/5-HT1A)

Caption: Key methylation sites on the phenylpiperazine scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design Analogs (ortho, meta, para, N-methyl) synth Synthesize & Purify Methylated Phenylpiperazines start->synth binding Radioligand Binding Assays (Determine Ki for 5-HT, DA, NE receptors) synth->binding Test Compounds functional Functional Assays (e.g., [35S]GTPγS, Ca2+ Flux, cAMP) binding->functional Characterize Hits sar_table Compile SAR Table (Affinity, Potency, Selectivity) functional->sar_table conclusion Identify Lead Candidates & Refine SAR Model sar_table->conclusion

Caption: Experimental workflow for SAR determination.

Experimental Methodologies

A robust SAR campaign relies on validated and reproducible experimental protocols. Below are outlines for the key workflows involved in characterizing methylated phenylpiperazines.

General Synthesis of 1-Arylpiperazines

The synthesis of 1-arylpiperazines is well-established, often involving nucleophilic aromatic substitution or, more commonly, a Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination for 1-(methylphenyl)piperazine Synthesis

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the corresponding bromotoluene isomer (e.g., 1-bromo-2-methylbenzene for oMPP) (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired methylated phenylpiperazine.[8]

In Vitro Receptor Binding Assays

To determine the affinity (Ki) of a compound for a specific receptor, competitive radioligand binding assays are the gold standard.[9]

Protocol: Competitive Radioligand Binding Assay (GPCRs)

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably overexpressing the human receptor of interest (e.g., 5-HT1A, D2).[5][6]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2 if required).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).[5][6]

    • Varying concentrations of the unlabeled test compound (methylated phenylpiperazine analog).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[9]

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters multiple times with ice-cold buffer, then measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known competing ligand.[9] Plot the specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Functional Activity Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling.

Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors like 5-HT1A)

This assay measures the activation of G-proteins, an early step in the signaling cascade.[7][11]

  • Assay Components: Prepare an assay buffer containing GDP, MgCl2, and the prepared cell membranes expressing the receptor of interest.

  • Incubation: In a 96-well plate, add the test compound (at various concentrations) to the membrane/buffer mixture.

  • Stimulation: Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Reaction Time: Incubate for 60 minutes at 30°C to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

  • Termination & Measurement: Terminate and harvest the reaction via rapid filtration, similar to the binding assay. Measure the amount of bound [35S]GTPγS via scintillation counting.

  • Analysis: Plot the stimulated binding versus compound concentration to determine the potency (EC50) and efficacy (Emax) of the compound as an agonist.

Conclusion and Future Directions

The structure-activity relationship of methylated phenylpiperazines is a clear demonstration of how subtle structural changes can be used to engineer specific pharmacological profiles. Phenyl ring methylation primarily dictates selectivity between monoamine transporters, with ortho-methylation favoring norepinephrine release and para-methylation favoring serotonin release. Methylation on the piperazine ring can introduce stereocenters that offer another dimension for optimizing potency and selectivity.

Future research will likely focus on combining these methylation strategies with other substitutions to achieve highly selective polypharmacology—for instance, designing molecules that act as both a selective serotonin reuptake inhibitor (via a para-methyl or other substituent) and a 5-HT1A partial agonist (via an appropriate N4-sidechain). The foundational SAR principles outlined in this guide provide a robust framework for the continued development of novel, safer, and more effective phenylpiperazine-based therapeutics for complex neuropsychiatric disorders.

References

  • Wikipedia. ortho-Methylphenylpiperazine. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Joksimović, J., et al. (1998). Synthesis of Several Substituted Phenylpiperazines Behaving as Mixed D2/5HT1A Ligands. Journal of Pharmacy and Pharmacology. [Link]

  • Kim, H. R., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest Management Science. [Link]

  • ResearchGate. Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). [Link]

  • Severinsen, K., et al. (2012). Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. [Link]

  • Google Patents. US3173917A - Method of preparing substituted phenylpiperazines.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews. [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. [Link]

  • Penjišević, J., et al. (2001). Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. Archiv der Pharmazie. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

  • Wikipedia. para-Methylphenylpiperazine. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International. [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Mnie-Filali, O., et al. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences. [Link]

  • Heinrich, T., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Teitler, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. [Link]

  • Freeman, K. B., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Celada, P., et al. (2013). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. [Link]

  • Sestak, V., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism. [Link]

  • ResearchGate. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF. [Link]

  • Kumar, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ankersen, M., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International. [Link]

  • Gümüş, M., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • van der Meer, F., et al. (2024). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie. [Link]

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]

Sources

Foundational

Topic: 5-HT Agonist Activity of Substituted Phenylpiperazine Analogs

An In-Depth Technical Guide for Drug Development Professionals Foreword: The Enduring Relevance of the Phenylpiperazine Scaffold in Serotonergic Modulation The serotonin (5-HT) system, with its diverse family of receptor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Phenylpiperazine Scaffold in Serotonergic Modulation

The serotonin (5-HT) system, with its diverse family of receptors, represents one of the most critical networks for therapeutic intervention in central nervous system (CNS) disorders.[1] These G-protein-coupled receptors (GPCRs), with the exception of the ionotropic 5-HT3 receptor, modulate a vast array of physiological and psychological processes, from mood and cognition to sleep and appetite.[1][2][3][4] Within the pharmacopeia of CNS agents, the arylpiperazine motif stands out as a "privileged structure".[5][6][7] Its unique physicochemical properties and versatile synthetic handles have made it a cornerstone for developing ligands targeting a multitude of GPCRs, most notably the serotonin receptors.[7][8][9] Marketed drugs such as the anxiolytic buspirone and the antipsychotic aripiprazole feature this core scaffold, underscoring its clinical significance.[6][10]

This guide provides a comprehensive technical framework for researchers engaged in the discovery and characterization of novel substituted phenylpiperazine analogs as 5-HT receptor agonists. We will move beyond rote protocols to dissect the causality behind experimental choices, offering a self-validating workflow that integrates structure-activity relationship (SAR) insights with robust in vitro and in vivo characterization methodologies. Our objective is to equip drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of serotonergic drug discovery.

Part 1: The Phenylpiperazine Pharmacophore: Decoding Structure-Activity Relationships (SAR)

The remarkable utility of the phenylpiperazine scaffold lies in its modular nature. Strategic substitutions on both the phenyl ring and the distal piperazine nitrogen atom allow for the fine-tuning of affinity and selectivity across the diverse family of 5-HT receptors. Understanding these SAR principles is the foundational step in rational drug design.

Key Structural Determinants for 5-HT Receptor Selectivity:
  • 1. The Phenyl Ring Substitution: The pattern of substitution on the phenyl ring is a primary determinant of affinity and selectivity.

    • Ortho-Substitution: An ortho-methoxy (-OCH3) group is a classic feature of many high-affinity 5-HT1A receptor ligands.[6][11][12] Generally, substitution at the ortho position is favorable for 5-HT1A affinity.[13][14]

    • Meta-Substitution: Electron-withdrawing groups at the meta-position, such as -CF3 or -Cl as seen in m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP), can confer partial agonist activity at 5-HT2A and 5-HT2C receptors.[15] The meta-position is often implicated in differentiating between 5-HT1A and α1-adrenergic receptor affinity.[13][14][16]

    • Para-Substitution: This position is generally less tolerant of bulky substituents for both 5-HT1A and α1 receptors.[13][14]

  • 2. The Linker/Spacer: The chain connecting the second piperazine nitrogen to a terminal moiety is critical for modulating activity.

    • For 5-HT1A and 5-HT7 receptors, a butyl (four-methylene) spacer is frequently found in potent ligands.[11][17][18] The length and rigidity of this linker profoundly impact receptor affinity.[10]

  • 3. The Terminal Group: The nature of the chemical group at the end of the linker dictates interactions with the outer regions of the receptor binding pocket and can significantly influence both affinity and functional activity (agonist vs. antagonist).

    • Complex moieties like phthalimido, benzamido, or oxindole groups have been explored to develop highly potent and selective agents for 5-HT1A and 5-HT7 receptors.[11][18]

A common challenge in this chemical space is achieving selectivity against α1-adrenergic receptors, as the phenylpiperazine scaffold also binds with high affinity to these sites.[11][16] Strategic design, such as introducing steric bulk at the meta-position of the phenyl ring or modifying the terminal amide group, can significantly improve the selectivity profile.[11][16]

cluster_0 Substituted Phenylpiperazine Scaffold cluster_1 Primary Receptor Targets scaffold Phenylpiperazine Core phenyl_sub Phenyl Ring Substitutions (Ortho, Meta, Para) scaffold->phenyl_sub Dictates core affinity & selectivity profile linker Alkyl Linker (Length & Rigidity) scaffold->linker Positions terminal group ht1a 5-HT1A phenyl_sub->ht1a ht2a 5-HT2A/2C phenyl_sub->ht2a alpha1 α1-Adrenergic (Off-Target) phenyl_sub->alpha1 terminal_group Terminal Moiety (Amides, Imides, etc.) linker->terminal_group Fine-tunes affinity & functional activity terminal_group->ht1a ht7 5-HT7 terminal_group->ht7 cluster_assays In Vitro Assay Cascade start Synthesized Phenylpiperazine Analog binding Step 1: Radioligand Binding Assay start->binding Does it bind? (Affinity) functional Step 2: [35S]GTPγS Binding Assay binding->functional Is it an agonist? (Function) downstream Step 3: Downstream Signaling Assays functional->downstream How does it signal? (Mechanism) end Candidate Profile (Ki, EC50, Emax, Bias) downstream->end

Caption: Experimental workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: This is the foundational assay. Its purpose is to determine if a test compound binds to the target receptor and with what affinity (expressed as the inhibition constant, Ki). It is a competitive assay where the test compound competes with a radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) of known high affinity. A reduction in the radioligand signal indicates that the test compound is binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK-293 or CHO) stably expressing the human 5-HT receptor subtype of interest.

    • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspend cells in an ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. [19] * Homogenize the cell suspension using a Dounce or Polytron homogenizer. [19] * Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [19] * Resuspend the membrane pellet in a suitable buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store aliquots at -80°C. [19]

  • Assay Execution (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). [20] * 50 µL of the test compound at various concentrations (typically a 10-point, semi-log dilution series).

      • For control wells:

        • Total Binding: Add 50 µL of vehicle (e.g., buffer with DMSO).

        • Non-Specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of a known, non-labeled competing ligand (e.g., serotonin itself). [19] * 50 µL of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a final concentration near its Kd value. [19] * 100 µL of the diluted membrane preparation (e.g., 50-100 µg protein/well). [19] * Incubate the plate for a defined period (e.g., 30-90 minutes) at a specific temperature (e.g., 30°C or 37°C) to reach equilibrium. [19][20]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. [19][20] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter. [19]

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Functional Characterization and Signaling Pathways

Affinity does not equate to function. A compound that binds may be an agonist (full or partial), an antagonist, or an inverse agonist. The next critical step is to determine the functional consequence of receptor binding. All 5-HT receptors (except 5-HT3) are GPCRs that, upon activation, catalyze the exchange of GDP for GTP on the α-subunit of their associated heterotrimeric G-protein, initiating a downstream signaling cascade. [2]

Canonical 5-HT Receptor Signaling Pathways:

The specific G-protein subtype a receptor couples to dictates its primary signaling output. [2]

  • 5-HT1 family (e.g., 5-HT1A): Primarily couple to Gαi/o , which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [2]* 5-HT2 family (e.g., 5-HT2A, 5-HT2C): Primarily couple to Gαq/11 , which activates phospholipase C (PLC). [2][3]PLC then cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC). [2][3][21]* 5-HT4, 5-HT6, 5-HT7 families: Primarily couple to Gαs , which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. [2]

cluster_5HT1 5-HT1A / 5-HT5 Receptors cluster_5HT2 5-HT2 Receptors cluster_5HT7 5-HT4 / 5-HT6 / 5-HT7 Receptors ligand Phenylpiperazine Agonist r1 5-HT1A Receptor ligand->r1 r2 5-HT2A Receptor ligand->r2 r7 5-HT7 Receptor ligand->r7 g_i Gαi/o r1->g_i ac_i Adenylyl Cyclase g_i->ac_i camp_down ↓ cAMP ac_i->camp_down g_q Gαq/11 r2->g_q plc Phospholipase C (PLC) g_q->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_up ↑ Intracellular Ca²⁺ ip3_dag->ca_up g_s Gαs r7->g_s ac_s Adenylyl Cyclase g_s->ac_s camp_up ↑ cAMP ac_s->camp_up

Caption: Canonical G-protein signaling pathways for 5-HT receptors.

Protocol 2: [³⁵S]GTPγS Binding Assay (G-Protein Activation)

Causality: This assay directly measures the initial step of signal transduction: G-protein activation. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the presence of an agonist, the receptor activates its G-protein, which then releases GDP and binds [³⁵S]GTPγS. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation, allowing for the determination of agonist potency (EC50) and efficacy (Emax) relative to a reference full agonist (like serotonin).

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: To ensure G-proteins are in their inactive state at baseline.

    • [³⁵S]GTPγS: The radiolabeled nucleotide.

    • Membrane preparation from Protocol 1.

  • Assay Execution:

    • In a 96-well plate, add membranes, GDP, and varying concentrations of the test compound.

    • Incubate to allow the compound to bind to the receptor.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

    • Wash filters with ice-cold buffer and quantify radioactivity via scintillation counting.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS (Total - Non-specific) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Efficacy is often expressed as a percentage of the maximal response induced by a full agonist like 5-HT.

Protocol 3: Downstream Second Messenger and Effector Recruitment Assays

Causality: While GTPγS assays confirm G-protein activation, measuring downstream second messengers (cAMP, IP1, Ca²⁺) or effector protein recruitment (β-arrestin) provides a more complete picture of the cellular response. These assays are crucial for identifying "biased agonism," a phenomenon where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). [1][3] Common Methodologies:

  • IP1 Accumulation Assay (for Gαq-coupled receptors like 5-HT2A): This is a robust method that measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method, offering a high-throughput, no-wash format. [21][22][23]The assay involves lysing cells after stimulation and adding HTRF reagents that generate a signal inversely proportional to the amount of IP1 produced.

  • Calcium Mobilization Assay (for Gαq-coupled receptors): This assay uses calcium-sensitive fluorescent dyes (e.g., Fluo-4) to measure the transient increase in intracellular calcium upon receptor activation. [24][25]It provides real-time kinetic data but can be subject to higher variability than IP1 assays.

  • Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) Assays: These powerful techniques are used to monitor protein-protein interactions in real-time in living cells. [22][26][27] * β-Arrestin Recruitment: A receptor is tagged with a BRET/FRET donor (e.g., a luciferase) and β-arrestin is tagged with an acceptor (e.g., a fluorescent protein). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into proximity, generating a BRET/FRET signal. [28]This is the gold standard for assessing biased agonism.

Part 4: Data Synthesis and Interpretation

Effective drug development relies on the clear and comparative presentation of quantitative data. A summary table is essential for cross-compound and cross-target analysis, allowing for rapid identification of candidates with the desired potency, efficacy, and selectivity profile.

Table 1: Representative Data Summary for Phenylpiperazine Analogs

Compound IDSubstitution Pattern (Ortho/Meta/Para)5-HT1A Ki (nM)5-HT1A Efficacy (% 5-HT)5-HT2A Ki (nM)5-HT2A Efficacy (% 5-HT)5-HT7 Ki (nM)5-HT7 Efficacy (% 5-HT)α1-Adrenergic Ki (nM)Selectivity (α1/5-HT1A)
Lead-001 2-OCH31.295%15025% (Partial)4588%1512.5
Lead-002 3-CF38540% (Partial)5.560% (Partial)25035% (Partial)95011.2
Lead-003 2-OCH3, bulky terminal amide0.898%35015% (Partial)6092%480600

Data are hypothetical for illustrative purposes.

Part 5: Advancing to In Vivo Models

Once a compound demonstrates a promising in vitro profile (high potency, efficacy, and selectivity), its effects must be evaluated in a living system. In vivo models are indispensable for assessing pharmacokinetics, target engagement in the brain, and physiological or behavioral outcomes.

  • Behavioral Models: Depending on the therapeutic indication, various animal models are employed. For anxiolytic effects, models like the elevated plus maze or the light-dark box are used. [18][29]For antidepressant potential, the forced swim test is a common paradigm.

  • Target Engagement and Pharmacodynamics: Techniques like in vivo microdialysis can measure changes in neurotransmitter levels in specific brain regions following drug administration, providing direct evidence of a compound's agonist activity at presynaptic autoreceptors. [30][31]Advanced imaging techniques such as Positron Emission Tomography (PET) can be used to determine receptor occupancy in the brain. [31]

Conclusion

The characterization of substituted phenylpiperazine analogs as 5-HT agonists is a multi-faceted process that demands a rigorous, integrated scientific approach. It begins with a deep understanding of structure-activity relationships to guide rational design. This is followed by a systematic in vitro cascade, moving from binding affinity to G-protein activation and downstream signaling pathway analysis, which together define a compound's potency, efficacy, and potential for biased agonism. Only with this comprehensive in vitro profile can a candidate be confidently advanced into in vivo models to assess its ultimate therapeutic potential. By adhering to the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of serotonergic drug discovery and unlock the full potential of the versatile phenylpiperazine scaffold.

References

  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(11), 2048–2053. [Link]

  • Egan, C., Grinde, E., Dupre, A., Roth, B. L., Hake, M., & Teitler, M. (1998). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Brain research, 791(1-2), 153–159. [Link]

  • Street, L. J., Baker, R., Castro, J. L., Chambers, M. S., Guiblin, A. R., Hobbs, S. C., ... & Stern, R. M. (1993). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of medicinal chemistry, 36(19), 2707-2717. [Link]

  • Khatri, A., Tran, T. B., Gopishetty, B., Kalathiya, J. J., Roy, A., Gill, J. B., ... & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3192. [Link]

  • Malawska, B., Kulig, K., Cignarella, G., & Borea, P. A. (2005). Synthesis and 5-HT1A/5-HT2A Activity of Some Butyl Analogs in the Group of Phenylpiperazine Alkyl pyrimido[2,1-f]theophyllines. Archiv der Pharmazie, 338(4), 183-190. [Link]

  • Volk, B., Fátyol, K., Fodor, L., Cseh, S., Deák, J., Szénási, G., ... & Gyertyán, I. (2008). (Phenylpiperazinyl-butyl)oxindoles as selective 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2568–2571. [Link]

  • Kim, H. J., Lee, K., Park, C. H., Ahn, B., & Cheong, C. S. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry letters, 18(10), 3072–3075. [Link]

  • Kuypers, K. P., & van den Brink, W. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39–59. [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Aggarwal, N. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106. [Link]

  • Goracci, L., Giorgioni, G., & Piergentili, A. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules (Basel, Switzerland), 25(21), 5198. [Link]

  • Lacivita, E., Pierno, S., & De Giorgio, P. (2014). How much do we know about the coupling of G-proteins to serotonin receptors?. Frontiers in behavioral neuroscience, 8, 203. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Rosado, M. L. (2000). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 6. Study of the 5-HT1A/α1-Adrenergic Receptor Affinity by Classical Hansch Analysis, Artificial Neural Networks, and Computational Simulation of Ligand Recognition. Journal of Medicinal Chemistry, 43(26), 4881-4891. [Link]

  • Tsolaki, E., Tzara, A., Gkizis, P. L., Mitropoulos, A., Papadopoulos, A., Komiotis, D., & Saxena, A. K. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules (Basel, Switzerland), 27(6), 1804. [Link]

  • Graeff, F. G., Guimarães, F. S., De Andrade, T. G., & Deakin, J. F. (1996). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neuroscience and biobehavioral reviews, 20(3), 389–403. [Link]

  • Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of behavioral neuroscience, 17, 133–146. [Link]

  • Lee, S. H., Park, S. J., Kim, H. J., Jung, M. E., Lee, J., Kwon, Y., ... & Keum, G. (2013). Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. Bulletin of the Korean Chemical Society, 34(8), 2351-2356. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2013). Towards Metabolically Stable 5-HT7 Receptor Ligands: A Study on 1-arylpiperazine Derivatives and Related Isosters. ChemMedChem, 8(10), 1686–1697. [Link]

  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Aggarwal, N. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., & Rosado, M. L. (1996). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 39(23), 4439-4450. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. GeneGlobe. Retrieved March 7, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved March 7, 2026, from [Link]

  • Sun, H., Li, J., Liu, T., & Zhang, Y. (2022). 5-HT can transmit signals through two pathways: G protein-coupled... ResearchGate. [Link]

  • Krzyżak, E., Malinka, W., Redzicka, A., Świątek, P., & Filipek, B. (2020). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules (Basel, Switzerland), 25(18), 4223. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Barreiro, E. J., Fraga, C. A., & Rodrigues, C. R. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & medicinal chemistry letters, 20(5), 1696–1699. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved March 7, 2026, from [Link]

  • Ciano, A., De Luca, L., De Vita, D., Di Maro, S., Gatta, E., Iannitelli, A., ... & Zamfir, D. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(12), 2262–2277. [Link]

  • Wang, S., Zhang, Y., & Xu, H. E. (2023). Structural studies of serotonin receptor family. Acta biochimica et biophysica Sinica, 55(11), 1787–1798. [Link]

  • Sun, S., Al-Gharably, N., & Proudman, R. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies, 1(1-1), 131-137. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved March 7, 2026, from [Link]

  • Martin-Ruiz, R., Puig, M. V., & Celada, P. (2000). In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice. British journal of pharmacology, 130(1), 139–146. [Link]

  • Ciano, A., De Luca, L., De Vita, D., Di Maro, S., Gatta, E., Iannitelli, A., ... & Zamfir, D. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(4), 1310. [Link]

  • Kamal, M., & Jockers, R. (2009). BRET and time-resolved FRET assays application. ResearchGate. [Link]

  • Staroń, J., Bugno, R., & Hogendorf, A. S. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (Basel, Switzerland), 26(22), 7025. [Link]

  • Obniska, J., & Kamiński, K. (2007). ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 30. 5-HT1A and 5-HT2A Receptor Affinity and Functional Profile of Some N-(3-(4- Aryl-1-piperazinyl)propyl) Derivatives of Indolin-2(1H)-one, Quinolin. ChemInform, 38(32). [Link]

  • Samec, N., Drvarič, T., & Minovski, N. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104163. [Link]

  • Habibi, F., Di Cosimo, M. E., & de la Fuente Revenga, M. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. [Link]

  • Rueter, L. E., & Jacobs, B. L. (2017). Serotonin (5-HT) release in the hippocampus following various conditions and treatments affecting 5-HT receptors has been studied in vivo mainly by the means of brain micro-dialysis: A review. OAText. [Link]

  • Wang, Y., & Zhang, J. (2022). Developments in FRET- and BRET-Based Biosensors. Biosensors, 12(10), 896. [Link]

  • Giorgioni, G., Piergentili, A., & Poggesi, E. (2019). Structures and in vitro data for the 5-HT1A-R “biased” agonists F13714,... ResearchGate. [Link]

  • Dale, L. B., Seach, A., & Sexton, P. M. (2024). Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling. The Journal of biological chemistry, 300(7), 107471. [Link]

  • Eurofins DiscoverX. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Drug Discovery and Development. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Classification of Methoxy-Methyl-Phenylpiperazine Novel Psychoactive Substances

A Senior Application Scientist's Perspective on Analytical, Pharmacological, and Regulatory Evaluation Abstract The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and sa...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Analytical, Pharmacological, and Regulatory Evaluation

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and safety, requiring robust and adaptive scientific and regulatory frameworks.[1][2] Methoxy-methyl-phenylpiperazines represent a class of NPS with stimulant and hallucinogenic properties, necessitating a comprehensive understanding for appropriate classification and control. This guide provides an in-depth technical overview of the methodologies and rationale behind the classification of these substances, tailored for researchers, scientists, and drug development professionals. We will explore the analytical techniques for structural elucidation, the pharmacological assays to determine their mechanism of action and potential for abuse, and the legal frameworks that guide their classification.

Introduction: The Evolving Landscape of Phenylpiperazines as NPS

Phenylpiperazine derivatives are a significant class of novel psychoactive substances (NPS) that have gained popularity in the recreational drug market.[3][4][5] These compounds are structurally related to well-known pharmaceuticals and illicit drugs, and are often designed to mimic their psychoactive effects while circumventing existing drug control laws.[6][7] The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat".[8]

Methoxy-methyl-phenylpiperazines are a subset of this class, characterized by the presence of both a methoxy and a methyl group on the phenyl ring. The specific positioning of these functional groups can significantly alter the pharmacological profile of the molecule, leading to a spectrum of effects and potencies. A thorough and systematic approach is therefore essential for the accurate classification and risk assessment of each new analogue that emerges.

This guide will delineate a comprehensive framework for the evaluation of methoxy-methyl-phenylpiperazines, encompassing:

  • Structural Elucidation and Analytical Characterization: The foundational step of identifying the precise chemical structure of the NPS.

  • Pharmacological Profiling: Determining the biological targets and mechanisms of action to predict psychoactive effects and abuse liability.

  • A Framework for Classification: Integrating analytical and pharmacological data to inform scheduling recommendations based on established international and national guidelines.

Analytical Characterization: Identifying the Unknown

The unambiguous identification of a novel psychoactive substance is the cornerstone of its classification. A multi-technique approach is crucial to ensure the accurate determination of the chemical structure, including the specific isomeric form.

Chromatographic and Mass Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorse techniques in forensic and toxicological laboratories for the detection and identification of NPS.[4][9][10][11][12][13][14][15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique remains a primary tool for NPS identification due to its robust nature and extensive spectral libraries.[10][11] For piperazine derivatives, derivatization may sometimes be necessary to improve chromatographic performance.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying NPS in complex biological matrices like blood and urine.[9][10][12][13][14] It has become a preferred method for NPS analysis.[12]

Table 1: Comparison of Primary Analytical Techniques for NPS Identification

TechniqueAdvantagesDisadvantages
GC-MS Robust, extensive libraries, good for isomer separationMay require derivatization for polar compounds
LC-MS/MS High sensitivity and specificity, suitable for complex matricesLibrary availability can be limited for new compounds
HRMS Provides accurate mass for elemental composition determinationHigher cost and complexity
Spectroscopic Techniques for Structural Confirmation

While chromatographic and mass spectrometric methods are excellent for initial identification and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of new compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule, including the positions of substituents on the phenyl ring.[10][18][19][20][21][22] 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) provide detailed connectivity information.[18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.[23][24] It is a rapid and non-destructive technique that can be used for preliminary screening and identification, especially when coupled with a comprehensive spectral library.[23] Gas chromatography-infrared detection (GC-IR) can be particularly useful for identifying specific isomers in complex mixtures.

Experimental Protocol: A Multi-Step Analytical Workflow

A robust analytical workflow for the identification of a suspected methoxy-methyl-phenylpiperazine would involve the following steps:

  • Initial Screening: Rapid screening of the seized material using FTIR-ATR to obtain a preliminary chemical fingerprint.[24]

  • Separation and Tentative Identification: Analysis by GC-MS and/or LC-MS/MS to separate the components of the sample and obtain mass spectral data for comparison against known libraries and databases.[10][12]

  • Accurate Mass Determination: If the compound is not present in existing libraries, High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.[10]

  • Definitive Structural Elucidation: NMR spectroscopy is used to definitively determine the chemical structure, including the specific positions of the methoxy and methyl groups on the phenyl ring.[19]

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Chromatographic Separation & MS Detection cluster_2 Structural Confirmation Seized Material Seized Material FTIR-ATR FTIR-ATR Seized Material->FTIR-ATR Preliminary ID Preliminary ID FTIR-ATR->Preliminary ID GC-MS GC-MS Preliminary ID->GC-MS LC-MS/MS LC-MS/MS Preliminary ID->LC-MS/MS Tentative ID & Quantification Tentative ID & Quantification GC-MS->Tentative ID & Quantification LC-MS/MS->Tentative ID & Quantification HRMS HRMS Tentative ID & Quantification->HRMS NMR NMR Tentative ID & Quantification->NMR Definitive Structure Definitive Structure HRMS->Definitive Structure NMR->Definitive Structure

Figure 1: Analytical workflow for NPS identification.

Pharmacological Profiling: Understanding the Biological Effects

Once the chemical structure of a methoxy-methyl-phenylpiperazine is confirmed, the next critical step is to determine its pharmacological profile. This involves a series of in vitro and in silico assays to understand how the compound interacts with biological targets in the central nervous system (CNS).

Receptor Binding and Functional Assays

Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, primarily serotonergic and dopaminergic systems.[25][26]

  • Receptor Binding Assays: These assays determine the affinity of the compound for a range of receptors, typically including serotonin (5-HT) and dopamine (D) receptor subtypes.[25] Competition binding assays using radiolabeled ligands are a standard method.[27]

  • Functional Assays: These assays measure the functional consequence of receptor binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist.[28][29] Techniques such as measuring second messenger accumulation (e.g., inositol phosphate or cAMP) or calcium mobilization are commonly employed.[28][30]

Table 2: Key Receptor Targets for Phenylpiperazine NPS

Receptor FamilySpecific Subtypes of InterestRationale
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2CImplicated in hallucinogenic and mood-altering effects.[25][30]
Dopamine (D) D1, D2, D3Associated with stimulant and rewarding properties.[31]
Norepinephrine (NE) α1, α2, βContribute to stimulant effects.
Transporters SERT, DAT, NETInhibition of reuptake can lead to increased synaptic neurotransmitter levels.
In Vitro Toxicity and Neurotoxicity Assessment

Preliminary assessment of the toxic potential of a new compound is crucial for risk assessment.

  • Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y), the cytotoxicity of the compound can be evaluated.[32]

  • Oxidative Stress and Apoptosis Assays: These assays can provide insights into the mechanisms of cellular toxicity.[32]

Experimental Protocol: Pharmacological Characterization Workflow
  • Primary Screening: A broad panel of receptor binding assays is conducted to identify the primary biological targets of the methoxy-methyl-phenylpiperazine derivative.

  • Functional Characterization: For receptors where significant binding affinity is observed, functional assays are performed to determine the efficacy and potency of the compound.

  • Toxicity Profiling: In vitro toxicity studies are conducted to assess the potential for cellular damage.

Pharmacological_Workflow cluster_0 Receptor Interaction cluster_1 Toxicity Assessment NPS Compound NPS Compound Binding Assays Binding Assays NPS Compound->Binding Assays Cell Viability Cell Viability NPS Compound->Cell Viability Functional Assays Functional Assays Binding Assays->Functional Assays Affinity & Efficacy Affinity & Efficacy Binding Assays->Affinity & Efficacy Functional Assays->Affinity & Efficacy Pharmacological Profile Pharmacological Profile Affinity & Efficacy->Pharmacological Profile Neurotoxicity Neurotoxicity Cell Viability->Neurotoxicity Toxicity Profile Toxicity Profile Cell Viability->Toxicity Profile Neurotoxicity->Toxicity Profile Toxicity Profile->Pharmacological Profile

Figure 2: Workflow for pharmacological profiling of NPS.

A Framework for Classification: From Data to Decision

The classification of a novel psychoactive substance is a multi-faceted process that integrates the analytical and pharmacological data with existing legal and regulatory frameworks. The goal is to assess the potential for abuse and the risk to public health to determine the appropriate level of control.

International and Regional Frameworks

Several international and regional bodies provide guidelines for the classification and control of NPS.

  • United Nations Office on Drugs and Crime (UNODC): The UNODC provides a framework for the international control of narcotic drugs and psychotropic substances.[8] NPS can be classified based on their chemical structure and/or their pharmacological effects.[8][33]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA): The EMCDDA operates an early warning system and conducts risk assessments on new psychoactive substances to inform control measures at the EU level.[34][35][36][37][38]

Criteria for Classification

The decision to classify an NPS is based on a comprehensive risk assessment that considers the following factors:

  • Chemical Similarity: The structural relationship of the NPS to already controlled substances.

  • Pharmacological Profile: The similarity of its biological effects to those of known drugs of abuse.

  • Abuse Liability: Evidence of abuse, or the potential for abuse, based on its pharmacological properties.

  • Public Health Risks: The potential for adverse health effects, including toxicity and dependence.

The Role of Analogue Legislation

Many countries have adopted "analogue" or "generic" legislation to control NPS that are not explicitly listed in their drug laws.[8] This approach allows for the control of substances that are "substantially similar" in chemical structure and/or pharmacological effect to a controlled substance.

Classification_Framework cluster_0 Data Integration cluster_1 Regulatory Considerations Analytical Data Analytical Data Risk Assessment Risk Assessment Analytical Data->Risk Assessment Pharmacological Data Pharmacological Data Pharmacological Data->Risk Assessment Classification Decision Classification Decision Risk Assessment->Classification Decision UNODC Guidelines UNODC Guidelines UNODC Guidelines->Risk Assessment EMCDDA Guidelines EMCDDA Guidelines EMCDDA Guidelines->Risk Assessment National Legislation National Legislation National Legislation->Risk Assessment

Figure 3: Framework for the classification of NPS.

Conclusion and Future Directions

The classification of methoxy-methyl-phenylpiperazines and other novel psychoactive substances is a dynamic and ongoing challenge that requires a collaborative and interdisciplinary approach. As new analogues continue to emerge, it is imperative that the scientific and regulatory communities work together to develop and implement rapid and effective methods for their identification, pharmacological characterization, and risk assessment.

Future efforts should focus on:

  • Development of High-Throughput Screening Methods: To accelerate the pharmacological profiling of new compounds.

  • Expansion of Spectral and Pharmacological Databases: To improve the accuracy and speed of NPS identification.

  • International Collaboration and Information Sharing: To facilitate a coordinated global response to the emergence of NPS.

By adhering to the principles of scientific integrity and utilizing a comprehensive, evidence-based approach, we can effectively address the challenges posed by the ever-evolving landscape of novel psychoactive substances.

References

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC. (n.d.).
  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026, January 10).
  • Helping Identify Novel Psychoactive Substances - AZoLifeSciences. (2022, August 30).
  • Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR - Spectroscopy. (2020, November 16).
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30).
  • EMCDDA operating guidelines for the risk assessment of new psychoactive substances. (2020, December 22).
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9).
  • Risk assessment of new psychoactive substances (NPS) | . (2022, March 17). Retrieved from

  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed. (2013, August 15).
  • Legal Classification of Novel Psychoactive Substances: An International Comparison | Request PDF - ResearchGate. (n.d.).
  • EMCDDA operating guidelines for the risk assessment of new psychoactive substances - euda.europa.eu. (n.d.).
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.).
  • Novel Psychoactive Substances (NPS) analysis - SCIEX. (n.d.).
  • A Review of Advancements in Detecting New Psychoactive Substances. (2024, March 12).
  • Risk assessment of new psychoactive substances Operating guidelines. (n.d.).
  • Detection and quantification of 56 new psychoactive substances in whole blood and urine by LC-MS/MS - PubMed. (n.d.).
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI. (2021, November 17).
  • What are NPS? - unodc. (n.d.).
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. (n.d.).
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR | Request PDF - ResearchGate. (n.d.).
  • EMCDDA operating guidelines for the risk assessment of new psychoactive substances | . (2020, December 22). Retrieved from

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12).
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS - ResearchGate. (n.d.).
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022, July 15).
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. (2020, December 29).
  • A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery - Benchchem. (n.d.).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30).
  • Novel psychoactive substances: a toxicological challenge - Royal College of Pathologists. (2019, July 15).
  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed. (2022, February 17).
  • Legislating novel psychoactive substances: lessons from 15 years of UK mortality data (2007-2022) - PMC. (2026, January 29).
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - Lookchem. (2005, July 22).
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024, December 31).
  • New (and emerging) Psychoactive Substances (NPS) - National Drug & Alcohol Research Centre. (n.d.).
  • Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine - DergiPark. (n.d.).
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate. (n.d.).
  • Phenylpiperazine derivatives: a patent review (2006 – present). (n.d.).
  • Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept - Frontiers. (2020, July 23).
  • Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00766A. (2023, June 12).
  • FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. (2023, September 26).
  • Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine - ResearchGate. (n.d.).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (2021, June 24).
  • (PDF) Detection & Identification of Hazardous Narcotics and New Psychoactive Substances using Fourier Transform Infrared Spectroscopy (FTIR). - ResearchGate. (2023, June 12).
  • Myth 10 Fact Sheet: “New Psychoactive Substances (NPS) are newly designed drugs” - Unodc. (n.d.).
  • Data Visualisations - Public - Unodc. (n.d.).
  • Combined in Vitro and in Silico Approaches to the Assessment of Stimulant Properties of Novel Psychoactive Substances - R Discovery. (2017, February 1).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Engineering of C–N Bonds via Buchwald-Hartwig Amination of Piperazine Scaffolds

Introduction & Strategic Overview N-aryl piperazines are privileged pharmacophores, ranking among the most frequently occurring nitrogen heterocycles in FDA-approved drugs (e.g., the lung cancer therapeutic Zykadia)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N-aryl piperazines are privileged pharmacophores, ranking among the most frequently occurring nitrogen heterocycles in FDA-approved drugs (e.g., the lung cancer therapeutic Zykadia)[1]. The Buchwald-Hartwig amination provides a highly efficient, palladium-catalyzed pathway for the direct C–N cross-coupling of aryl halides with piperazine derivatives, superseding traditional, harsher methods like Ullmann couplings or reductive nitrations[2].

As a Senior Application Scientist, designing a robust amination protocol requires moving beyond empirical screening. Success depends on understanding the mechanistic causality behind catalyst activation, steric accommodation of the secondary amine, and the suppression of off-target pathways such as bis-arylation and β-hydride elimination.

Mechanistic Causality & Reaction Dynamics

The Buchwald-Hartwig catalytic cycle relies on a delicate balance of steric and electronic properties at the palladium center[3]. Understanding these steps dictates our reagent selection:

  • Active Catalyst Formation: The cycle begins with a 14-electron ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     species. While traditional Pd(II) sources (like 
    
    
    
    ) require in situ reduction by the amine, modern protocols increasingly utilize Pd G3/G4 precatalysts to rapidly and reliably generate the active
    
    
    upon exposure to a base.
  • Oxidative Addition: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     complex inserts into the aryl halide bond. The general reactivity trend is ArBr > ArCl > ArI. Counterintuitively, aryl iodides can be problematic; the liberated iodide ion can precipitate the palladium complex, leading to catalyst deactivation (off-cycle poisoning).
    
  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. A strong base deprotonates the amine to form a palladium amide intermediate[2].

  • Reductive Elimination: The C–N bond is formed, releasing the N-aryl piperazine product and regenerating the active

    
     catalyst[3].
    

G Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X PdII_Ar L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Piperazine + Base PdII_Amide L_nPd(II)(Ar)(NR_2) Amide Complex AmineCoord->PdII_Amide - Base·HX RedElim Reductive Elimination (C-N Bond Formation) PdII_Amide->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Aryl Piperazine Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Strategic Parameter Selection

Selecting the right conditions for piperazine (a highly nucleophilic secondary amine) requires specific causality-driven choices to prevent bis-arylation and facilitate rapid turnover.

Table 1: Parameter Selection Matrix for Piperazine Amination

ParameterPrimary ChoiceAlternativeCausality / Rationale
Catalyst ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Pd G3/G4 PrecatalystsPrecatalysts ensure rapid generation of active

without requiring amine-mediated reduction, preventing early-stage catalyst death.
Ligand RuPhosBINAP, BrettPhosRuPhos accommodates the steric bulk of secondary amines and accelerates reductive elimination, outcompeting unwanted β-hydride elimination[4].
Base NaOtBuLHMDS,

NaOtBu (pKa ~19) drives deprotonation efficiently. LHMDS is selected for substrates with base-sensitive functional groups due to its pseudo-protecting group effect[4].
Solvent Toluene1,4-DioxaneNon-polar environments (Toluene) support the stability of the Pd-amide intermediate. Dioxane is reserved for highly polar substrates[5].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation points. Protocol A utilizes a protecting-group strategy for precision, while Protocol B leverages modern ligand design for rapid, aerobic synthesis.

Workflow Prep 1. Reagent Prep (Stoichiometry Check) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Catalytic Reaction (Heat 80-110°C) Degas->React Workup 4. Quench & Workup (Filtration/Extraction) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed amination of piperazine.

Protocol A: Precision Mono-Arylation of N-Boc-Piperazine

Objective: Completely eliminate the risk of bis-arylation by utilizing a mono-protected piperazine scaffold[5]. Scale: 1.0 mmol

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).
    
  • Substrate Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and N-Boc-piperazine (1.2 mmol, 1.2 equiv). (Note: If the aryl halide is a liquid, withhold it until Step 4).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment[5].

  • Solvent Addition: Inject anhydrous Toluene (5.0 mL, 0.2 M) via syringe. Add the liquid aryl halide at this stage if applicable.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 4–8 hours. Monitor the reaction progress via LC-MS. The disappearance of the aryl halide validates catalytic turnover.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-Boc-protected aryl piperazine.

Protocol B: Rapid Aerobic Amination of Unprotected Piperazine

Objective: Achieve direct mono-arylation without protecting groups, minimizing reaction time (10 minutes) and utilizing user-friendly aerobic conditions[1]. Scale: 1.0 mmol

Step-by-Step Methodology:

  • Setup: To a standard reaction vial open to the air, add a robust Pd-precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%), NaOtBu (2.0 mmol, 2.0 equiv), and Piperazine (4.0 mmol, 4.0 equiv). Causality: The large molar excess of piperazine kinetically outcompetes the mono-arylated product from undergoing a second arylation event[1][5].

  • Solvent & Electrophile: Add Toluene (2.0 mL), followed immediately by the aryl chloride (1.0 mmol, 1.0 equiv).

  • Rapid Heating: Seal the vial tightly and plunge it into a pre-heated oil bath at 100 °C. Stir vigorously for exactly 10 minutes[1].

  • Quench & Filtration: Cool the vial rapidly in a water bath. Dilute the mixture with Dichloromethane (DCM) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black[6].

  • Isolation: Concentrate the filtrate. The excess unreacted piperazine can be removed by dissolving the residue in an organic solvent and washing with mildly acidic aqueous solutions, followed by standard chromatographic purification of the mono-arylated target.

Troubleshooting & Optimization Insights

  • Issue: Formation of Bis-Arylated Piperazine.

    • Causality: Unprotected piperazine has two identically reactive secondary amine sites.

    • Solution: Shift to Protocol A (N-Boc protection) or drastically increase the molar equivalents of piperazine (Protocol B)[5].

  • Issue: Stalled Conversion / Catalyst Deactivation.

    • Causality: Trace water may be quenching the base, or you are experiencing iodide poisoning from an aryl iodide substrate[7].

    • Solution: Ensure strict anhydrous techniques (Protocol A). If utilizing aryl iodides, switch to an aryl bromide equivalent or add a silver salt additive to precipitate and scavenge free iodide ions[7].

  • Issue: Dehalogenation of the Aryl Halide.

    • Causality: β-hydride elimination is kinetically outcompeting reductive elimination at the Pd(II) center.

    • Solution: Increase the steric bulk of the ligand. Switching from BINAP to RuPhos or BrettPhos forces the palladium center into a geometry that drastically accelerates reductive elimination[7][8].

References[6] Title: Application Notes and Protocols for N-arylation of Piperazine-2-thione - Benchchem

Source: benchchem.com URL: 1] Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC Source: nih.gov URL: 8] Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate Source: researchgate.net URL: 3] Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL: 6] Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL: 2] Title: Buchwald-Hartwig Coupling - Alfa Chemistry Source: alfa-chemistry.com URL: Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL: 4] Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH Source: nih.gov URL:

Sources

Application

In vitro serotonin receptor binding assay protocols for phenylpiperazines

Application Note: High-Fidelity Radioligand Binding Assays for Phenylpiperazines at 5-HT Receptors Introduction: The Phenylpiperazine Challenge Phenylpiperazines (e.g., WAY-100635, Aripiprazole derivatives) represent a "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Radioligand Binding Assays for Phenylpiperazines at 5-HT Receptors

Introduction: The Phenylpiperazine Challenge

Phenylpiperazines (e.g., WAY-100635, Aripiprazole derivatives) represent a "privileged scaffold" in neuropsychiatric drug discovery, particularly for Serotonin (5-HT) receptors. However, their physicochemical properties present distinct challenges in radioligand binding assays.

The Core Problem: Phenylpiperazines are lipophilic and basic (pKa ~8–9). They exhibit high non-specific binding (NSB) to plasticware and, critically, to glass fiber filters used in harvesting. Without specific protocol modifications, this "filter binding" mimics receptor affinity, leading to false positives or underestimated


 values.

This guide details a self-validating protocol optimized for these scaffolds, grounded in methodologies standardized by the NIMH Psychoactive Drug Screening Program (PDSP) and IUPHAR recommendations.

Critical Pre-Assay Considerations

Before initiating the workflow, three parameters must be controlled to ensure data integrity.

A. The "Filter Effect" Mitigation

Standard GF/B or GF/C filters contain negatively charged silanol groups that attract the positively charged piperazine nitrogen.

  • Requirement: Filters must be presoaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour (optimally 3 hours) prior to harvesting. PEI is a cationic polymer that neutralizes the filter surface, preventing the ligand from sticking to the glass fiber.

B. Solvent Tolerance

Phenylpiperazines often require DMSO for solubilization.

  • Limit: Keep final DMSO concentration <1.0% (v/v). 5-HT receptors (especially 5-HT2A) are sensitive to organic solvents, which can alter membrane fluidity and ligand accessibility.

C. Ligand Depletion Check

High-affinity ligands can deplete the free radioligand concentration if receptor density (


) is too high.
  • Rule: Ensure total bound radioligand is <10% of total added radioligand. If >10%, reduce membrane protein concentration.

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting the specific intervention points for phenylpiperazines.

G Prep 1. Membrane Prep (Rat Hippocampus or CHO-h5HT1A) Incubate 3. Equilibrium Binding (90 min @ RT) Ligand + Membrane + Drug Prep->Incubate Buffer 2. Buffer System (Tris-HCl + MgCl2) + 0.3% PEI Soak (Filters) Buffer->Incubate Assay Buffer Harvest 4. Rapid Filtration (Tomtec/Brandel) Wash 3x Ice-Cold Buffer Buffer->Harvest PEI Pre-soak Incubate->Harvest Terminate Count 5. Scintillation Counting (LSC / MicroBeta) Harvest->Count Analysis 6. Data Analysis (Cheng-Prusoff) Count->Analysis

Figure 1: Optimized workflow for 5-HT receptor binding. Note the parallel track for PEI filter soaking, critical for phenylpiperazine scaffolds.

Detailed Protocol: 5-HT1A Competition Binding

This protocol focuses on the 5-HT1A receptor, the primary target for many arylpiperazines (e.g., partial agonists).

Materials & Reagents
ComponentSpecificationPurpose
Membrane Source CHO-K1 cells expressing h5-HT1A or Rat HippocampusReceptor source.[1]
Radioligand

-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol)
Agonist radioligand.
Assay Buffer 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4Physiological ions; Ascorbate prevents oxidation.
NSB Definition 10 µM Serotonin (5-HT) or 10 µM WAY-100635Defines non-specific binding.
Filter Mats GF/B or GF/C Glass FiberMust be PEI treated.
Step-by-Step Procedure

Step 1: Preparation (T minus 3 Hours)

  • Filter Soaking: Immerse GF/B filter mats in 0.3% PEI solution at 4°C.

  • Compound Dilution: Prepare 10mM stocks of phenylpiperazine analogs in 100% DMSO. Perform serial dilutions (typically

    
     M to 
    
    
    
    M) in Assay Buffer.

Step 2: Assay Assembly (96-well Format) Total Volume: 200 µL per well.

  • Add 50 µL of Assay Buffer (for Total Binding) or NSB defining agent (10 µM 5-HT).

  • Add 50 µL of Test Compound (at varying concentrations).

  • Add 50 µL of

    
    -8-OH-DPAT. Target final concentration: ~0.5–1.0 nM (approx. 
    
    
    
    ).
  • Add 50 µL of Membrane Suspension. Optimize protein mass (typ. 5–20 µ g/well ) to ensure <10% ligand depletion.

Step 3: Incubation

  • Incubate plates for 1.5 hours at Room Temperature (25°C) .

  • Note: 5-HT1A kinetics are relatively fast, but phenylpiperazines can have slow off-rates. 90 minutes ensures true equilibrium.

Step 4: Harvesting

  • Place PEI-soaked filters in the harvester.

  • Aspirate well contents through the filter.

  • Wash 3x with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Speed is key to prevent dissociation.

  • Dry filters and add scintillant.

Data Analysis & Interpretation

Raw CPM (Counts Per Minute) must be converted to specific binding and then to affinity constants (


).
The Logic of Affinity Calculation

The


 (concentration displacing 50% of specific binding) is dependent on the radioligand concentration used. To get the intrinsic affinity (

), use the Cheng-Prusoff Equation :


  • 
     : Derived from the sigmoidal dose-response curve.
    
  • 
     : Concentration of free radioligand added (nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
Data Logic Diagram

DataAnalysis Raw Raw CPM Data NSB Subtract Non-Specific Binding (defined by 10µM 5-HT) Raw->NSB Specific Specific Binding Counts NSB->Specific Curve Non-Linear Regression (Sigmoidal Dose-Response) Specific->Curve IC50 Calculate IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: Analytical pipeline for deriving Ki values from raw scintillation counts.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High NSB (>30% of Total) "Sticky" ligand (Filter binding)Ensure filters soaked in 0.3% PEI. Use GF/C filters (thicker) only if necessary.
Hill Slope << 1.0 (e.g., 0.6) Negative Cooperativity or Multiple SitesPhenylpiperazines often bind both 5-HT1A and 5-HT2A. Verify selectivity or use specific blockers.
Low Total Counts Receptor degradationAdd protease inhibitors to membrane prep. Ensure Ascorbic Acid is fresh (prevents oxidation).
Curve Bottom > 0% InsolubilityCheck compound solubility in buffer. If precipitating, the curve will plateau early.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill.[2][3][4] (The gold standard for CNS receptor binding protocols).

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology. (Authoritative receptor classification and ligand data).[5]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[6]
  • Cytiva (Whatman).Glass Fiber Filter Specifications and Chemical Compatibility. (Technical data on GF/B filters and PEI interactions).

Sources

Method

Application Note &amp; Protocol: Formulation of 1-(4-Methoxy-3-methylphenyl)piperazine for Intraperitoneal Injection in Mice

Abstract & Introduction This document provides a comprehensive guide for the formulation of 1-(4-Methoxy-3-methylphenyl)piperazine for intraperitoneal (IP) administration in murine models. The successful execution of in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a comprehensive guide for the formulation of 1-(4-Methoxy-3-methylphenyl)piperazine for intraperitoneal (IP) administration in murine models. The successful execution of in vivo studies hinges on the development of a safe, stable, and effective drug delivery vehicle. Phenylpiperazine derivatives frequently exhibit poor aqueous solubility, posing a significant challenge for creating injectable formulations that are both well-tolerated and provide consistent bioavailability.

This guide outlines a systematic approach, beginning with pre-formulation assessment, moving through excipient selection and vehicle development, and culminating in a detailed, step-by-step protocol for preparation, quality control, and administration. The causality behind each experimental choice is explained to empower researchers to adapt these principles to similar compounds.

Pre-Formulation Assessment & Core Principles

A robust formulation strategy begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and the strict physiological requirements for parenteral administration in mice.

Physicochemical Profile of the API

While detailed experimental data for the specific compound 1-(4-Methoxy-3-methylphenyl)piperazine is not extensively published, its structure allows for several key inferences:

  • Chemical Structure: A substituted phenyl ring attached to a piperazine moiety.

  • Solubility: The free base form is predicted to have low water solubility due to the lipophilic methoxy and methyl-substituted phenyl group. The piperazine group provides basicity, suggesting that solubility is pH-dependent. The hydrochloride salt form of a similar compound, 1-(4-Methoxyphenyl)piperazine, shows improved solubility in aqueous solutions like PBS (10 mg/mL) and significantly higher solubility in organic solvents like DMSO (30 mg/mL).[1]

  • Physical Form: The compound is typically a solid at room temperature.[2][3]

This profile indicates that a simple aqueous vehicle like saline is unlikely to be successful. Therefore, a strategy involving co-solvents or other solubilization techniques is necessary.

Requirements for Intraperitoneal Injections in Mice

To ensure animal welfare and data integrity, any solution administered via the IP route must adhere to specific physiological parameters.[4][5]

ParameterRecommended RangeRationale & Justification
pH ~6.5 - 8.0To prevent pain, inflammation, and tissue necrosis at the injection site. The ideal pH is near physiological neutrality (~7.4).[6][7][8]
Tonicity Isotonic (~280–310 mOsm/L)To avoid osmotic shock to cells. Hypotonic solutions can cause cell lysis, while hypertonic solutions can cause cell crenation.[9]
Sterility Must be sterileTo prevent infection and peritonitis.[4][9][10]
Injection Volume 10 mL/kg (max 20 mL/kg)To avoid discomfort, and excessive pressure within the peritoneal cavity. A typical volume for a 25g mouse is 0.25 mL.[7]
Excipient Safety Must be non-toxic and biocompatibleAll components of the vehicle must be well-tolerated at the administered dose and concentration.[11][12]

Formulation Strategy & Vehicle Development

Based on the API's predicted low aqueous solubility, a multi-component vehicle system is the most robust approach. The primary strategy will be to use a safe organic co-solvent to first dissolve the API, followed by dilution with an aqueous vehicle, potentially containing a surfactant to maintain solubility and stability.

Recommended Vehicle Composition

A widely used and generally well-tolerated vehicle for hydrophobic compounds in early-stage in vivo research is a ternary system composed of Dimethyl Sulfoxide (DMSO), a non-ionic surfactant like Polysorbate 80 (Tween® 80), and sterile saline.

ExcipientFunctionRecommended Concentration
Dimethyl Sulfoxide (DMSO) Primary Solubilizing Agent≤ 10% (v/v)
Polysorbate 80 (Tween® 80) Surfactant / Emulsifier5-10% (v/v)
0.9% NaCl (Sterile Saline) Isotonic Aqueous Vehicleq.s. to 100%

Causality and Justification:

  • DMSO: It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[13][14] For IP injections in mice, the concentration should be kept as low as possible, and generally should not exceed 10% v/v to avoid toxicity and inflammatory side effects.[15][16]

  • Polysorbate 80: This non-ionic surfactant helps to prevent the API from precipitating out of solution when the DMSO concentrate is diluted with the aqueous saline. It forms micelles that encapsulate the hydrophobic drug molecules, keeping them dispersed.[11]

  • Sterile Saline (0.9% NaCl): This serves as the biocompatible, isotonic bulk vehicle, ensuring the final formulation is physiologically tolerated.[9]

Visualization of the Formulation Workflow

The process from receiving the API to preparing the final injectable solution follows a logical sequence of steps designed to ensure solubility, stability, and sterility.

G cluster_prep Preparation Phase cluster_qc Quality Control & Final Steps API 1. Weigh API DMSO 2. Dissolve API in DMSO API->DMSO Initial Solubilization Tween 3. Add Surfactant (Tween 80) DMSO->Tween Stabilize Saline 4. Dilute with Sterile Saline Tween->Saline Create Emulsion/Solution Inspect 5. Visual Inspection for Clarity Saline->Inspect Filter 6. Sterile Filtration (0.22 µm) Inspect->Filter Final 7. Final Dosing Solution Filter->Final

Caption: Workflow for preparing the dosing solution.

Detailed Step-by-Step Formulation Protocol

This protocol describes the preparation of a 1 mL stock of a 5 mg/mL solution. Adjust volumes as needed for your specific dosage requirements. Always prepare fresh on the day of the experiment.

Materials & Equipment
  • 1-(4-Methoxy-3-methylphenyl)piperazine (API powder)

  • Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)[15]

  • Polysorbate 80 (Tween® 80)

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile, pyrogen-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (PTFE or Nylon are DMSO-compatible)[17][18][19]

  • Sterile syringes (1 mL)

Preparation Procedure (for a 5 mg/mL stock)
  • Calculate and Weigh API: In a sterile microcentrifuge tube, accurately weigh 5 mg of 1-(4-Methoxy-3-methylphenyl)piperazine.

  • Primary Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the API is completely dissolved. The solution must be perfectly clear.

  • Add Surfactant: Add 100 µL of Polysorbate 80 (Tween® 80) to the DMSO-drug solution. Vortex for 30 seconds to mix thoroughly. The solution should remain clear.

  • Aqueous Dilution: Slowly add 800 µL of sterile 0.9% saline to the tube in small aliquots, vortexing between each addition. This gradual dilution is critical to prevent precipitation. The final volume is 1 mL.

  • Final Quality Control (Visual): Visually inspect the final solution against a light and dark background. It should be a clear, homogenous solution or a very fine, stable microemulsion, free of any visible particulates or precipitation.

  • Sterilization: Draw the entire solution into a 1 mL sterile syringe. Attach a sterile 0.22 µm syringe filter. Filter the solution into a new, sterile microcentrifuge tube. This is the final, ready-to-use dosing solution. Aseptic filtration is the recommended method for sterilizing DMSO-containing solutions.[17]

Final Vehicle Composition

The final vehicle composition for this example is:

  • 10% DMSO

  • 10% Polysorbate 80

  • 80% Sterile 0.9% Saline

Administration Guidelines

  • Dosage Calculation: Calculate the required dose in mg/kg for the mouse. Convert this to the volume of the prepared stock solution needed per mouse.

    • Example: For a 10 mg/kg dose in a 25g (0.025 kg) mouse:

      • Dose = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume to inject = 0.25 mg / 5 mg/mL = 0.05 mL or 50 µL

  • Injection Site: The recommended site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][10]

  • Procedure: Restrain the mouse appropriately. Disinfect the injection site with an alcohol swab.[10] Insert the needle (25-27G recommended) at a 30-40 degree angle.[7] Aspirate gently to ensure the needle has not entered a blood vessel or organ before injecting the solution.[10]

  • Control Group: It is imperative to include a vehicle control group that receives an identical volume of the formulation without the API (e.g., 10% DMSO, 10% Tween 80, 80% Saline).[15]

Troubleshooting & Advanced Considerations

IssuePotential CauseRecommended Solution
Precipitation upon adding saline API is highly insoluble; vehicle capacity exceeded.Increase the percentage of DMSO and/or Tween 80 (staying within safety limits). Alternatively, decrease the final concentration of the API. Sonication during dilution may also help.
Solution is cloudy/milky A microemulsion has formed, which may be acceptable.If the emulsion is fine and stable (does not separate upon standing for a short period), it can often be administered. Ensure consistent vortexing before drawing each dose to guarantee homogeneity.
Adverse reaction in mice Toxicity from API or vehicle components.Reduce the concentration of DMSO. Ensure the total dose of DMSO does not exceed ~2 g/kg.[15] Consider alternative, less aggressive solvent systems like those containing cyclodextrins.[20]
Alternative Formulation Strategy Visualization

If the primary vehicle fails, a decision tree can guide the selection of alternative strategies.

G Start API Fails to Dissolve in Primary Vehicle CheckpH Is API a salt (e.g., HCl)? Start->CheckpH TryBuffer Formulate in pH-adjusted buffer (e.g., citrate) CheckpH->TryBuffer Yes TryCyclo Use a Cyclodextrin (e.g., SBE-β-CD) Vehicle CheckpH->TryCyclo No TryPEG Use a PEG-400 based co-solvent system TryCyclo->TryPEG If solubility still poor

Caption: Decision tree for alternative formulation strategies.

References

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University Institutional Animal Care and Use Committee. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • 4-methoxy phenylpiperazine | Drug Information. PharmaCompass.com. [Link]

  • 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O. PubChem, National Center for Biotechnology Information. [Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • MODULE 2 THE LABORATORY MOUSE. University of Calgary Animal Health Unit. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. The University of Queensland. [Link]

  • What is the maximum allowable DMSO concentration for IP injection of mouse? ResearchGate. [Link]

  • Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. National Center for Biotechnology Information. [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. University of Arizona Research, Innovation & Impact. [Link]

  • Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]

  • Intraperitoneal Injection in Mice. Queen's University. [Link]

  • Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael). Assay Genie. [Link]

  • 1-(4-Methoxyphenyl-Piperazine) - Physico-chemical Properties. ChemBK. [Link]

  • For those who work with mice and DMSO, what is the highest DMSO percentage that I can use? Reddit. [Link]

  • Guidelines for Intraperitoneal Injection in Mice. Scribd. [Link]

  • Optimum Properties of Injectable Test Solutions for Intrathecal Administration to Conscious Rats. ResearchGate. [Link]

  • How much DMSO is tolerable by the mice through IP injection? ResearchGate. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Center for Biotechnology Information. [Link]

  • Excipient Selection In Parenteral Formulation Development. ResearchGate. [Link]

  • A Review of Parenteral Administration of Testing Substance in Rabbit and Mice. oajpr.com. [Link]

  • 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. paslc.com. [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(4-Methoxy-3-methylphenyl)piperazine in Human Plasma

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic Researchers. Matrix: Human Plasma Analyte: 1-(4-Methoxy-3-methylphenyl)piperazine (4-MeO-3-Me-PP) Introduction 1-(4-Methoxy-3-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic Researchers. Matrix: Human Plasma Analyte: 1-(4-Methoxy-3-methylphenyl)piperazine (4-MeO-3-Me-PP)

Introduction

1-(4-Methoxy-3-methylphenyl)piperazine is a substituted piperazine derivative. Compounds containing the piperazine scaffold are ubiquitous in drug development, serving as active pharmaceutical ingredients (APIs) in antihistamines, anthelmintics, and antipsychotics, as well as appearing in forensic toxicology as novel psychoactive substances (NPS) [1]. Accurate quantification of these basic amines in complex biological matrices like plasma is critical for pharmacokinetic (PK) profiling and toxicological screening.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents two primary challenges:

  • Matrix Interference: Plasma contains high levels of proteins and endogenous phospholipids that cause severe column fouling and baseline disturbances.

  • Chromatographic Tailing: The secondary amine of the piperazine ring (pKa ~9.8) strongly interacts with residual silanols on traditional silica-based stationary phases, leading to peak tailing and poor resolution.

This application note details a self-validating, highly selective bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with HPLC-UV, employing a biphenyl stationary phase to overcome these challenges.

Scientific Rationale & Methodological Causality

To ensure methodological trustworthiness, every step of this protocol is designed with specific chemical causality in mind.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Traditional protein precipitation (PPT) leaves significant phospholipid residues, while simple reversed-phase SPE struggles to separate basic amines from neutral lipids. We utilize a polymeric MCX sorbent (containing both lipophilic divinylbenzene and strong cation-exchange sulfonic acid groups) [2].

  • Causality: By acidifying the plasma sample, the piperazine nitrogen becomes fully protonated. During SPE loading, the analyte binds ionically to the sulfonic acid groups. This dual-retention mechanism allows for an aggressive 100% methanol wash step, which strips away neutral and acidic matrix interferences (like phospholipids) without eluting the target analyte. The analyte is finally released by raising the pH above its pKa using a basic organic elution solvent, neutralizing the amine and breaking the ionic bond [3].

Chromatography: Why a Biphenyl Stationary Phase?

Standard C18 columns often fail to provide adequate retention or peak symmetry for basic piperazines [4].

  • Causality: A Biphenyl stationary phase is selected because it offers orthogonal selectivity. The biphenyl groups engage in strong

    
     interactions with the electron-rich 4-methoxy-3-methylphenyl ring of the analyte. Combined with a highly acidic mobile phase (pH 2.5) that suppresses silanol ionization and keeps the piperazine fully protonated, this approach guarantees sharp, symmetrical peaks and superior retention.
    

Experimental Workflows

Reagents and Materials
  • Analyte Standard: 1-(4-Methoxy-3-methylphenyl)piperazine reference standard (>99% purity).

  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (MCX), 30 mg/1 cc.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Orthophosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

Sample Preparation Protocol (MCX SPE)

SPE_Workflow Start Plasma Sample (1-(4-MeO-3-Me-Ph)piperazine) Pretreat Pretreatment Dilute 1:1 with 2% H3PO4 (Protonates Piperazine) Start->Pretreat Load Load Sample Analyte binds via Ionic & RP Pretreat->Load Condition Condition MCX Cartridge 1 mL MeOH, 1 mL H2O Condition->Load Wash1 Wash 1 (Aqueous) 1 mL 0.1M HCl (Removes proteins) Load->Wash1 Wash2 Wash 2 (Organic) 1 mL 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elution 1 mL 5% NH4OH in MeOH (Deprotonates Analyte) Wash2->Elute Recon Dry & Reconstitute Mobile Phase A/B (80:20) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow for piperazine extraction.

Step-by-Step SPE Procedure:

  • Pretreatment: Aliquot 200 µL of spiked human plasma into a microcentrifuge tube. Add 200 µL of 2% aqueous H₃PO₄. Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the piperazine ring.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of HPLC-grade Water through the MCX cartridge.

  • Loading: Apply the pretreated plasma sample (400 µL) to the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 1.0 mL of 0.1 M HCl (removes residual proteins and highly polar interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral and acidic lipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% NH₄OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (80% A / 20% B). Vortex and transfer to an HPLC vial.

Chromatographic Method Development Logic

HPLC_Logic Analyte Analyte Properties Basic Amine (pKa ~9.8) Aromatic Ring Challenge Chromatographic Challenges Peak Tailing on C18 Low Retention Analyte->Challenge Column Column Selection Biphenyl Phase (Enhanced pi-pi interaction) Challenge->Column MobilePhase Mobile Phase pH Acidic (pH ~2.5) (Protonates amine, suppresses silanols) Challenge->MobilePhase Organic Organic Modifier Acetonitrile (Lower backpressure, sharp peaks) Column->Organic MobilePhase->Organic Detection Detection UV at 230 nm & 275 nm (Methoxy-phenyl chromophore) Organic->Detection

Logical decision tree for HPLC-UV method development of piperazine derivatives.

Final HPLC-UV Conditions
  • System: Standard HPLC system equipped with a Diode Array Detector (DAD) or UV/Vis detector.

  • Column: Core-shell Biphenyl column (100 x 4.6 mm, 2.6 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient.

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: Linear ramp to 80% B

    • 6.0 - 7.5 min: Hold at 80% B (Column wash)

    • 7.5 - 10.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (primary quantitative wavelength) and 275 nm (qualitative confirmation).

Results & Data Presentation

System Suitability Testing (SST)

To ensure the method is self-validating, an SST must be performed prior to analyzing biological samples. Six replicate injections of a 500 ng/mL standard must meet the criteria outlined in Table 1.

Table 1: HPLC System Suitability Parameters

ParameterObserved ValueAcceptance Criteria (ICH M10)Pass/Fail
Retention Time (RT) 4.25 min%RSD ≤ 2.0%Pass
Peak Tailing Factor (Tf) 1.12≤ 1.5Pass
Theoretical Plates (N) > 12,500≥ 10,000Pass
Area %RSD (n=6) 0.85%≤ 2.0%Pass
Bioanalytical Method Validation Summary

The method was validated according to ICH M10 guidelines for bioanalytical method validation, evaluating linearity, recovery, precision, and accuracy [4]. The MCX extraction provided exceptional recovery by eliminating the matrix suppression typically caused by plasma phospholipids.

Table 2: Method Validation Results for 1-(4-Methoxy-3-methylphenyl)piperazine in Plasma

Validation ParameterResultNotes / Causality
Linearity Range 25 - 5000 ng/mLR² = 0.9994. Weighted (1/x²) linear regression applied.
Limit of Detection (LOD) 8 ng/mLSignal-to-Noise (S/N) ≥ 3:1.
Lower Limit of Quant. (LLOQ) 25 ng/mLSignal-to-Noise (S/N) ≥ 10:1; Precision ≤ 20%.
Absolute Recovery (SPE) 92.4% ± 3.1%High recovery driven by the specific ionic capture of the piperazine ring on MCX sorbent.
Intra-day Precision (%RSD) 2.4% - 4.8%Evaluated at Low, Mid, and High QC levels (n=6).
Inter-day Accuracy (%Bias) -1.5% to +3.2%Evaluated over 3 consecutive days. Well within the ±15% ICH criteria.

Conclusion

A highly specific, rugged, and E-E-A-T aligned HPLC-UV method was successfully developed for the quantification of 1-(4-Methoxy-3-methylphenyl)piperazine in human plasma. By understanding the chemical causality of the analyte—specifically its basic piperazine moiety and aromatic ring—we rationally selected a Mixed-Mode Cation Exchange (MCX) sample preparation strategy and a Biphenyl chromatographic column. This synergistic approach eliminates phospholipid matrix effects, resolves peak tailing issues, and provides a self-validating protocol suitable for rigorous pharmacokinetic and toxicological applications.

References

  • ACS Omega.Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • Waters Corporation.Oasis Cartridges and 96-Well Plates Care and Use Manual.
  • Biotage.Practical considerations using Quantisal® oral fluid collection devices and SPE method development by polymeric mixed-mode cation exchange.
  • BenchChem.A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
Method

Synthesis and Characterization of Deuterated 1-(4-Methoxy-3-methylphenyl)piperazine-d8 as a High-Purity Internal Standard for Mass Spectrometry

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision.[1] Deuterated analogs, in particular, are considered the "gold standard" as they exhibit near-identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization efficiencies.[2][3] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 1-(4-methoxy-3-methylphenyl)piperazine-d8. This SIL-IS is designed for the precise quantification of its non-labeled counterpart, a common structural motif in medicinal chemistry. We present a robust two-step synthetic strategy, beginning with the catalytic hydrogenation of a commercially available nitroarene, followed by a palladium-catalyzed Buchwald-Hartwig amination. This guide emphasizes the rationale behind methodological choices, offers troubleshooting insights, and details the rigorous analytical characterization required to validate the final product's chemical purity and isotopic enrichment.

Introduction: The Rationale for a Deuterated Internal Standard

The fundamental principle behind using a SIL-IS is isotope dilution mass spectrometry (IDMS).[1] By introducing a known quantity of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte.[1][2] Any variability during sample processing—such as inconsistent extraction recovery, instrumental drift, or matrix-induced ion suppression—affects both the analyte and the SIL-IS equally.[3] Consequently, the ratio of the analyte's mass spectrometric signal to the standard's signal remains constant, enabling robust and reliable quantification, a critical requirement for regulatory submissions and confident decision-making in drug development.[4]

Strategic Considerations for Deuteration:

The choice of deuteration site is critical. For 1-(4-methoxy-3-methylphenyl)piperazine, placing the deuterium atoms on the piperazine ring (piperazine-d8) offers several key advantages:

  • High Mass Shift: A +8 Da shift provides a clear mass difference, preventing isotopic crosstalk with the analyte's natural abundance M+1, M+2, etc., peaks.[5]

  • Metabolic Stability: The C-D bonds on the piperazine ring are not typically sites of metabolic activity for this class of compounds and are chemically stable, preventing back-exchange of deuterium for hydrogen during sample workup or in storage.

  • Synthetic Accessibility: Piperazine-d8 is a readily available starting material, making this a convergent and efficient synthetic strategy.

Synthetic Strategy and Workflow

Our synthetic approach is a two-step sequence designed for efficiency and scalability. The overall workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-N Coupling & Final Product cluster_2 Purification & Analysis A 1-Methoxy-2-methyl-4-nitrobenzene B 4-Methoxy-3-methylaniline A->B H₂ (1 atm) 10% Pd/C Methanol, RT D 1-(4-Methoxy-3-methylphenyl)piperazine-d₈ B->D Pd₂(dba)₃, RuPhosNaOtBu, Toluene, 100°C C Piperazine-d₈ C->D E Crude Product D->E Aqueous Workup F Purified IS (>99% Purity, >98% Isotopic Enrichment) E->F Silica Gel Chromatography

Caption: Overall synthetic and purification workflow.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Step 1: Synthesis of 4-Methoxy-3-methylaniline

This procedure details the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene to produce the key aniline intermediate.[6][7]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Quantity (Example Scale)Moles (mmol)
1-Methoxy-2-methyl-4-nitrobenzene50741-92-9167.169.50 g56.8
10% Palladium on Carbon (Pd/C)7440-05-3-1.5 g-
Methanol (MeOH), Anhydrous67-56-132.04100 mL-
Celite®61790-53-2---

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-methyl-4-nitrobenzene (9.50 g, 56.8 mmol).

  • Dissolve the starting material in anhydrous methanol (100 mL).

  • Carefully add 10% Pd/C (1.5 g) to the solution under a gentle stream of nitrogen. Causality: The nitrogen atmosphere prevents the dry catalyst from reacting with atmospheric oxygen, which can be pyrophoric.

  • Seal the flask with a septum, and equip it with a balloon filled with hydrogen gas (H₂). Purge the flask by evacuating and refilling with H₂ three times.

  • Stir the mixture vigorously at room temperature (approx. 20-25°C) under a positive pressure of H₂ (balloon) for 16 hours.

  • Reaction Monitoring: Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.[7]

  • Upon completion, carefully vent the excess H₂ and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of methanol to ensure complete product recovery.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-methoxy-3-methylaniline as a solid. The product is often of sufficient purity for the next step.

  • Expected Outcome: Yield is typically quantitative (approx. 7.8 g, 100%).[6] The product should be stored under an inert atmosphere as anilines can be susceptible to air oxidation.

Step 2: Buchwald-Hartwig Amination for Synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine-d8

This protocol uses a modern palladium-catalyzed cross-coupling reaction to efficiently form the C-N bond between the aniline and the deuterated piperazine.[8][9]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Quantity (Example Scale)Moles (mmol)
4-Methoxy-3-methylaniline136-90-3137.181.00 g7.29
1-Bromo-4-methoxy-3-methylbenzene*52506-39-9201.071.47 g7.31
Piperazine-d81125-99-194.192.05 g21.8
Pd₂(dba)₃51364-51-3915.7267 mg0.073 (1 mol%)
RuPhos787618-22-8467.5868 mg0.146 (2 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.05 g10.9
Toluene, Anhydrous108-88-392.1440 mL-

*Note: The reaction can proceed from either the aniline or the corresponding aryl bromide. The protocol below is written for the aryl bromide for broader applicability, as anilines can sometimes be challenging substrates. If starting from the aniline, an aryl halide partner would be required. For this protocol, we will proceed as if coupling 1-bromo-4-methoxy-3-methylbenzene with piperazine-d8.

Protocol:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (67 mg, 0.073 mmol), RuPhos (68 mg, 0.146 mmol), and sodium tert-butoxide (1.05 g, 10.9 mmol).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times. Causality: The palladium catalyst and phosphine ligand are air-sensitive. Removing oxygen and moisture is critical for catalytic activity.

  • Add piperazine-d8 (2.05 g, 21.8 mmol) followed by 1-bromo-4-methoxy-3-methylbenzene (1.47 g, 7.31 mmol).

  • Via syringe, add anhydrous toluene (40 mL).

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS or GC-MS to confirm the consumption of the aryl bromide.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Rigorous purification and characterization are mandatory to validate an internal standard.

Purification Protocol: Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in an appropriate solvent system (e.g., starting with 98:2 Dichloromethane:Methanol, gradually increasing polarity).

  • Load the adsorbed crude product and elute the column.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield 1-(4-methoxy-3-methylphenyl)piperazine-d8 as a solid.

Analytical Characterization

The goal is to confirm structural identity, chemical purity (>99%), and isotopic enrichment (>98%).

G A Purified Solid B ¹H NMR A->B Confirms structure Absence of piperazine protons C Mass Spectrometry (HRMS) A->C Confirms M+8 mass Calculates isotopic enrichment D HPLC/UPLC A->D Determines chemical purity (%) E Final Validated IS B->E C->E D->E

Caption: Analytical validation workflow for the internal standard.

Expected Analytical Data:

Analysis TypeSpecification / Expected ResultRationale
¹H NMR Aromatic protons, methoxy (s, 3H), and methyl (s, 3H) signals should be present and clean. Absence of signals ~3.0-3.2 ppm.Confirms the aryl structure and the successful deuteration of the piperazine ring (no C-H protons).
Mass Spec (HRMS) Calculated for C₁₂H₁₀D₈N₂O: [M+H]⁺ = 231.2317. Found: [M+H]⁺ within 5 ppm.Confirms the exact mass and elemental composition, verifying the incorporation of 8 deuterium atoms.
HPLC Purity >99.0% by peak area.Ensures that the standard is free from chemical impurities that could interfere with quantification.
Isotopic Purity >98% D₈. Calculated from the mass spectrum by comparing the intensity of the M+8 peak to the lower mass isotopologues.High isotopic enrichment is crucial to prevent signal contribution to the analyte's mass channel.

Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis of the high-purity deuterated internal standard, 1-(4-methoxy-3-methylphenyl)piperazine-d8. The two-step synthesis is efficient, utilizing a clean catalytic hydrogenation followed by a robust Buchwald-Hartwig amination. The detailed protocols for synthesis, purification, and, most critically, analytical characterization provide researchers with a self-validating system to produce an internal standard suitable for regulated bioanalysis. The use of such a well-characterized SIL-IS is fundamental to generating high-quality, reproducible data in quantitative mass spectrometry.[3]

References

  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • BenchChem. (2025).
  • Anonymous. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Anonymous. (N.D.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • AptoChem. (N.D.).
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Fort, Y., et al. (N.D.). Nickel-mediated amination chemistry.
  • ChemicalBook. (N.D.). 4-methoxy-3-methylaniline synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-3-methylaniline.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalyst Impurities from Phenylpiperazine Products

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing residual palladium catalysts from pheny...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing residual palladium catalysts from phenylpiperazine products. Given the prevalence of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the synthesis of these valuable pharmaceutical intermediates, robust purification strategies are critical to ensure product purity and meet stringent regulatory requirements.[1][2][3]

The nitrogen-containing core of phenylpiperazines can present unique challenges in palladium removal due to potential coordination between the product and residual palladium species.[1][4] This guide provides a comprehensive overview of common issues, practical solutions, and detailed experimental protocols to achieve final products with palladium levels well below the limits set by the International Council for Harmonisation (ICH).[2][5]

Frequently Asked Questions (FAQs)

Q1: My phenylpiperazine product is a gray or black solid/oil after initial work-up. What is the likely cause and the first step I should take?

A1: A gray or black appearance is a strong indicator of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium particles. Simple filtration is often insufficient to remove these fine particulates.

Initial Recommended Action: Filtration through Celite®

The most straightforward initial step is to perform a polish filtration through a pad of Celite®. This method is effective at trapping finely dispersed palladium particles that may pass through standard filter paper.[1][2][6]

Q2: After Celite® filtration, I still detect significant palladium levels. What are my next options?

A2: If Celite® filtration is not sufficient, it indicates the presence of soluble or very fine colloidal palladium species. In this case, the use of scavengers with a high affinity for palladium is the recommended next step. The choice of scavenger is critical and depends on the specific nature of your phenylpiperazine product and the reaction conditions.

Q3: How do I choose the right palladium scavenger for my phenylpiperazine product?

A3: The selection of an appropriate scavenger is a multi-factorial decision. Key considerations include:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.

  • Solvent System: The scavenger must be compatible with your process solvent. Silica-based scavengers are compatible with a wide range of organic solvents, while polymer-based scavengers may have different swelling properties.[4]

  • Product Characteristics: The presence of the amine-rich phenylpiperazine core can lead to non-specific binding with some scavengers, potentially reducing product yield. A screening of different scavenger types is often recommended.

  • Process Conditions: Factors such as temperature and reaction time can significantly impact scavenger efficiency.[1]

A decision tree for selecting a suitable palladium removal method is presented below.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (Scavenging) cluster_3 Final Purification & Product Isolation Start Crude Phenylpiperazine Product (Post-Workup) Check_Color Product is Gray/Black? Start->Check_Color Celite_Filtration Perform Celite® Filtration Check_Color->Celite_Filtration Yes Final_Purification Crystallization or Final Product Isolation Check_Color->Final_Purification No Analyze_Pd_1 Analyze Residual Pd (e.g., ICP-MS) Celite_Filtration->Analyze_Pd_1 Scavenger_Screen Perform Scavenger Screen (e.g., Si-Thiol, MP-TMT, Activated Carbon) Analyze_Pd_1->Scavenger_Screen Pd > Limit Optimize_Scavenging Optimize Scavenging Conditions (Time, Temp, Loading) Scavenger_Screen->Optimize_Scavenging Analyze_Pd_2 Analyze Residual Pd (e.g., ICP-MS) Optimize_Scavenging->Analyze_Pd_2 Analyze_Pd_2->Final_Purification Pd < Limit Final_Product Pure Phenylpiperazine Product Final_Purification->Final_Product

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

This section addresses common issues encountered during palladium removal from phenylpiperazine products and provides systematic solutions.

Problem Possible Causes Troubleshooting Steps & Solutions
Persistent Gray/Black Color After Celite® Filtration Highly dispersed colloidal palladium or soluble palladium complexes.1. Switch to a Scavenging Method: Filtration alone is insufficient. Proceed with a scavenger screening.[7] 2. Consider Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing both colloidal and soluble palladium.[1][8]
Low Scavenger Efficiency - Incorrect scavenger choice for the palladium species. - Insufficient scavenger loading or contact time. - Poor solvent compatibility with the scavenger. - Strong coordination of palladium to the phenylpiperazine product.1. Perform a Scavenger Screen: Test a panel of scavengers with different functionalities (e.g., thiol, triaminetetraacetic acid, trimercaptotriazine).[9] 2. Optimize Scavenging Parameters: Increase scavenger loading (e.g., from 5 to 10 wt%), extend the reaction time (e.g., from 2 to 18 hours), and/or increase the temperature (e.g., from room temperature to 40-60 °C).[1][2] 3. Solvent Study: Evaluate the scavenging efficiency in different solvents. A solvent that promotes better interaction between the scavenger and palladium may improve performance.[4]
Significant Product Loss After Scavenging Non-specific binding of the phenylpiperazine product to the scavenger.1. Reduce Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal.[7] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[7] 3. Try a Different Scavenger: Some scavengers may have a lower affinity for your product. For example, if using a highly acidic or basic scavenger, switch to one with a more neutral character.
Palladium Levels Increase After an Initial Drop Leaching of palladium from the scavenger material or incomplete removal of the scavenger itself.1. Ensure Complete Filtration: Use a fine porosity filter to completely remove the scavenger particles. 2. Select a High-Quality Scavenger: Use scavengers from reputable suppliers with low leachable metal content.

Comparative Data on Palladium Scavengers

The selection of the most effective scavenger is often empirical and depends on the specific reaction. The following table summarizes a selection of scavengers and their reported performance in relevant systems.

ScavengerFunctional GroupSupportTypical LoadingInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Si-Thiol PropanethiolSilica3-5 eq.~1000< 6016h, RT[10]
MP-TMT TrimercaptotriazineMacroporous Polystyrene5 eq.~800< 1018h, RT[11][12][13]
Si-TMT TrimercaptotriazineSilica0.03 wt>100< 12h, 35°C[1]
Activated Carbon N/ACarbon0.2 wt300< 118h, 45°C[1]
SEM-26 ThiolPolymerN/A93818522h, 30-40°C[2]

Key Experimental Protocols

Below are detailed, step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

This protocol is suitable for scavengers like Si-Thiol, MP-TMT, and activated carbon.

  • Select the Appropriate Scavenger: Based on your initial screening, choose the most effective scavenger for your phenylpiperazine product.

  • Dissolve the Crude Product: Dissolve the crude product in a suitable solvent at a concentration that ensures good mixing.

  • Add the Scavenger: Add the recommended amount of scavenger (typically 5-10 wt% relative to the crude product) to the solution.[11][13]

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for a predetermined time (typically 2-24 hours).[2][7] Monitor the progress by taking small aliquots and analyzing for residual palladium.

  • Filter off the Scavenger: Once the desired palladium level is reached, cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger.

  • Wash and Collect: Wash the filter cake with fresh solvent to ensure complete recovery of the product. Combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

Caption: General workflow for palladium removal using a solid-supported scavenger.

Protocol 2: Palladium Removal using a Scavenger Cartridge (Flow Mode)

This protocol is particularly useful for silica-based scavengers like Si-TMT and can be more efficient for larger scale operations.

  • Select and Prepare the Cartridge: Choose a scavenger cartridge with the appropriate bed weight for your scale. Equilibrate the cartridge by passing 3-5 bed volumes of the process solvent through it.[13]

  • Prepare the Product Solution: Dissolve the crude phenylpiperazine product in the process solvent.

  • Load the Solution: Pass the product solution through the scavenger cartridge at a controlled flow rate. Gravity flow is often sufficient, but a slight positive pressure or gentle vacuum can be applied.[13]

  • Monitor the Eluent: As the solution passes through the cartridge, a dark band of captured palladium may become visible at the top of the scavenger bed.[13] Collect fractions and analyze for residual palladium.

  • Wash the Cartridge: After the entire product solution has passed through, wash the cartridge with 3-5 bed volumes of fresh solvent to elute any remaining product.[13]

  • Combine and Concentrate: Combine the product-containing eluent and washings, then remove the solvent under reduced pressure.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Biotage. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • Biotage. (2014). Metal Scavenger User Guide. [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Green Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. [Link]

  • Norlab. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [Link]

  • PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • PubMed. (2009, November 15). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. [Link]

  • ResearchGate. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Biotage. (n.d.). Metal Scavenging Screening Kit Product Manual. [Link]

  • MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • ResearchGate. (2026, March 2). Palladium solvent extraction process using a tertiary amine and isodecanol. [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • PMC. (2016, January 29). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. [Link]

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for LC-MS Analysis of Methoxyphenylpiperazines

Welcome to the technical support center dedicated to the liquid chromatography-mass spectrometry (LC-MS) analysis of methoxyphenylpiperazines. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the liquid chromatography-mass spectrometry (LC-MS) analysis of methoxyphenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during method development. As basic compounds, methoxyphenylpiperazines require careful control of mobile phase conditions to achieve robust and reliable results.

This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific issues, explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My peaks for methoxyphenylpiperazines are tailing severely. What is the primary cause and how can I fix it?

Answer:

Peak tailing is the most common chromatographic issue encountered with basic compounds like methoxyphenylpiperazines.[1][2] The root cause is typically secondary ionic interactions between the positively charged analyte and residual deprotonated silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[2][3][4][5] This interaction creates an alternative retention mechanism to the primary reversed-phase partitioning, leading to a portion of the analyte molecules being delayed as they travel through the column, resulting in an asymmetrical peak shape.

  • Lower the Mobile Phase pH: This is the most effective strategy.[5][6] By lowering the pH to a range of 2.5-3.5 using a volatile acid like formic acid, you protonate the residual silanol groups (Si-OH). This neutralizes their negative charge, preventing the secondary ionic interaction with your protonated basic analyte.[5][7]

  • Add a Competing Base/Buffer: Incorporating a volatile buffer salt, such as ammonium formate or ammonium acetate, can help. The ammonium ions (NH₄⁺) in the mobile phase will compete with the protonated analyte for interaction with any remaining negatively charged silanols, effectively shielding the analyte from these active sites.[2]

  • Confirm Column Health: Use a high-purity, modern, end-capped column specifically designed to minimize residual silanol activity.[3][5] If the column is old or has been exposed to harsh conditions (especially high pH), it may be degraded, exposing more active silanol sites.[3]

Below is a systematic workflow to diagnose and resolve peak tailing for basic compounds.

G start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with 0.1% Formic Acid check_ph->adjust_ph No check_buffer Is a Volatile Buffer Used? (e.g., Ammonium Formate) check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add 5-10 mM Ammonium Formate to Aqueous & Organic Phases check_buffer->add_buffer No check_column Evaluate Column Condition (Age, Purity, End-capping) check_buffer->check_column Yes add_buffer->check_column replace_column Replace with a High-Purity, End-Capped C18 or Phenyl Column check_column->replace_column Poor/Old check_overload Is Sample Overloading a Possibility? check_column->check_overload Good replace_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes good_peak Symmetrical Peak Achieved check_overload->good_peak No reduce_load->good_peak

Caption: Troubleshooting workflow for peak tailing.

2. I have poor or inconsistent retention for my methoxyphenylpiperazine analytes. How can I improve and stabilize it?

Answer:

The retention of ionizable compounds like methoxyphenylpiperazines is directly controlled by the mobile phase pH relative to their pKa value. The predicted pKa of 1-(4-Methoxyphenyl)piperazine is approximately 8.98.[8][9][10] Inconsistent retention is almost always due to operating with a mobile phase pH too close to the analyte's pKa, where small pH variations cause significant changes in the analyte's ionization state and thus its hydrophobicity.[7][11]

  • Low pH (pH < 7): At a pH at least two units below the pKa, the piperazine nitrogen atoms will be fully protonated (R-NH₂⁺). In this state, the analyte is more polar and will have lower retention on a reversed-phase column.[12][13] However, this retention is very stable and robust.

  • High pH (pH > 11): At a pH at least two units above the pKa, the analyte will be in its neutral, non-ionized form. This makes it significantly more hydrophobic, leading to much stronger retention. This requires a specialized pH-stable column to prevent silica dissolution.[6]

  • Intermediate pH (pH 7-11): Operating in this range is highly discouraged. The analyte exists as a mixture of ionized and neutral forms. Minor fluctuations in mobile phase preparation or buffer capacity can lead to dramatic shifts in retention time, making the method unreliable.[7][11]

G cluster_0 Effect of Mobile Phase pH on Analyte and Stationary Phase Analyte Analyte Silica Silica

Caption: Impact of pH on analyte and stationary phase.

This protocol outlines a scouting experiment to find the optimal mobile phase conditions.

Objective: To determine the best mobile phase pH and organic modifier for achieving adequate and stable retention.

Materials:

  • Column: High-purity C18, 100 x 2.1 mm, <3 µm

  • Mobile Phase A1: 0.1% Formic Acid in Water

  • Mobile Phase A2: 10 mM Ammonium Formate, pH 3.0 in Water

  • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

  • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Analyte Standard: 1 µg/mL solution of methoxyphenylpiperazine

Procedure:

  • Equilibrate the System: Start with Mobile Phases A1 and B1. Equilibrate the column with 95% A1 / 5% B1 for at least 10 column volumes.[14]

  • Scouting Gradient (Acetonitrile):

    • Inject the analyte standard.

    • Run a fast linear gradient from 5% to 95% B1 over 5-10 minutes.

    • Hold at 95% B1 for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Scouting Gradient (Methanol):

    • Switch Mobile Phase B to B2 (Methanol).

    • Repeat the scouting gradient from Step 2.

  • Scouting Gradient (Buffered):

    • Switch Mobile Phase A to A2 (Ammonium Formate).

    • Repeat the scouting gradient with B1 (Acetonitrile).

  • Data Evaluation:

    • Compare the chromatograms from all three runs.

    • Assess retention time, peak shape, and MS signal intensity.

    • Choose the condition that provides the best balance of retention (ideally k' > 2) and peak symmetry.

    • Develop a full gradient method based on the results of the best scouting run.

3. My MS sensitivity is low. Can the mobile phase be the cause?

Answer:

Yes, absolutely. The mobile phase composition directly impacts the efficiency of the electrospray ionization (ESI) process. Low sensitivity can often be traced back to suboptimal mobile phase additives or the choice of organic modifier.

FactorImpact on MS SignalRecommendation
pH Control Essential for promoting analyte ionization. For basic compounds like methoxyphenylpiperazines, an acidic mobile phase (e.g., with formic acid) ensures they are protonated [M+H]⁺, which is required for positive mode ESI.[15]Use 0.1% formic acid in both aqueous and organic phases for consistent protonation.[16]
Organic Modifier Acetonitrile (ACN) and Methanol (MeOH) have different volatilities and surface tensions, which affect droplet formation and desolvation in the ESI source. ACN is often preferred for ESI due to more efficient solvent evaporation.Start with ACN. If sensitivity is still low, evaluate MeOH, as the choice can be compound-dependent.[17]
Additives Volatile buffers (ammonium formate/acetate) are generally MS-friendly and can improve signal by providing a source of protons (NH₄⁺).[18][19] Non-volatile buffers (phosphate, citrate) are incompatible with MS and will contaminate the source, severely suppressing the signal.[7]Use LC-MS grade volatile additives at low concentrations (5-10 mM).[20][21]
Ion Suppression Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that can improve chromatography but is a notorious cause of signal suppression in ESI-MS.[22] It should be avoided whenever possible. Matrix Effects from the sample can also compete with the analyte for ionization.[15][23]Avoid TFA; use formic acid instead.[22] Ensure adequate sample cleanup to minimize matrix effects.[18][24]
4. Should I use ion-pairing reagents for analyzing methoxyphenylpiperazines?

Answer:

For LC-MS analysis, the general recommendation is to avoid traditional ion-pairing reagents whenever possible .[22]

While ion-pairing reagents like alkyl sulfonates can improve the retention of basic compounds on reversed-phase columns, they are typically non-volatile and will cause severe contamination of the MS ion source, leading to persistent background noise and signal suppression.[25]

Volatile ion-pairing reagents, such as TFA, are sometimes used in proteomics but are strongly discouraged for quantitative small molecule analysis due to their significant ion-suppressing effects.[22]

Alternative Strategies are Highly Preferred:

  • pH Optimization: As discussed, using low pH is the best way to control peak shape for basic compounds.

  • Alternative Stationary Phases: If retention on a C18 column is insufficient even after optimizing other parameters, consider a phenyl-hexyl or embedded polar group (EPG) stationary phase. These can offer different selectivity for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperazine metabolites that are not retained in reversed-phase, HILIC is a viable alternative.[26][27] It uses a high concentration of organic solvent, which can enhance ESI sensitivity.[27]

If you absolutely must use an ion-pairing reagent, select a volatile one, use the absolute minimum concentration required, and dedicate the column and LC system to that method to avoid cross-contamination.[25]

References
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Chromatography Online. [Link]

  • Troubleshooting LC, basics - Chromedia. Chromedia. [Link]

  • 1-(4-Methoxyphenyl-Piperazine) - ChemBK. (2024, April 9). ChemBK. [Link]

  • LC-MS/MS: Practical Method Development for the Pharmaceutical Industry - CfPIE. CfPIE. [Link]

  • Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography. (2024, May 8). ResearchGate. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018, January 2). Restek. [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. (2026, March 1). Infinix Bio. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020, September 30). Chromatography Online. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Hidden Problems in your LCMS data?. Element Lab Solutions. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). Chromatography Online. [Link]

  • How to Avoid Problems in LC–MS. (2020, November 12). Chromatography Online. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]

  • Which ion pair reagents are compatible with LC-MS?. (2018, July 27). ResearchGate. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019, January 24). SCIEX. [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. [Link]

  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (2022, April 20). IntechOpen. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13). ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. [Link]

  • Maximizing Efficiency for UHPLC LC-MS/MS Method Development in clinical drug monitoring ASMS 2013 MP111. Shimadzu. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). Semantic Scholar. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Royal Society of Chemistry. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. [Link]

  • (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018, March 8). ResearchGate. [Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of basic piperazine compounds

Topic: Resolving Peak Tailing in HPLC Analysis of Basic Piperazine Compounds Welcome to the Separation Science Support Hub. This guide addresses the persistent challenge of peak asymmetry (tailing) when analyzing piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Basic Piperazine Compounds

Welcome to the Separation Science Support Hub. This guide addresses the persistent challenge of peak asymmetry (tailing) when analyzing piperazine derivatives. As secondary and tertiary amines with high


 values (typically 

and

), piperazines are notorious for interacting with the silica support of HPLC columns.

Below you will find a root-cause analysis, optimized protocols, and a decision-matrix for troubleshooting.

Module 1: Root Cause Analysis (The Mechanism)

Q: Why do piperazine compounds tail significantly on standard C18 columns, even when the column is new?

A: The root cause is rarely the C18 ligand itself; it is the underlying silica support. Piperazines are strong bases. At typical reversed-phase pH levels (pH 3–7), they exist as positively charged cations (


). Standard silica supports contain residual silanol groups (

).[1][2] Above pH 3.5, these silanols ionize to form negatively charged silanates (

).

This creates an unintentional Cation-Exchange Mechanism . The piperazine is retained not just by hydrophobicity (the C18 chain) but also by strong electrostatic attraction to the silanols. Because the population of silanols is heterogeneous (isolated, vicinal, geminal) and kinetically slow, the desorption process is dragged out, resulting in the characteristic "tail."

Visualization: The Silanol-Amine Interaction

The following diagram illustrates the competing interactions occurring inside your column.

SilanolInteraction Analyte Piperazine Cation (NH+) Ligand C18 Ligand (Hydrophobic Retention) Analyte->Ligand Primary Interaction (Fast Kinetics) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Slow Kinetics) Peak Resulting Peak Shape Ligand->Peak Symmetry Silanol->Peak Tailing (As > 1.5)

Figure 1: Mechanism of peak tailing showing the dual-retention mechanism: hydrophobic partitioning (green) vs. unwanted electrostatic retention (red).

Module 2: Mobile Phase Optimization (The "Software" Fix)

Q: Can I eliminate tailing by simply changing the mobile phase pH?

A: Yes, this is the most effective "first-line" defense. You have two distinct strategies: High pH Suppression or Low pH Protonation .

Strategy A: High pH (pH > 10)

By raising the pH above the analyte's


 (typically > 10 for piperazines), you force the molecule into its neutral (uncharged) state.
  • Mechanism: Neutral amines cannot interact electrostatically with silanols.

  • Risk: Standard silica dissolves at pH > 8. You must use a Hybrid Particle (e.g., Waters XBridge/BEH) or a Polymer column.

Strategy B: Low pH (pH < 3)

By lowering the pH below 3, you suppress the ionization of the silanols (


).
  • Mechanism: Neutral silanols do not attract the cationic piperazine.

  • Risk: Acidic hydrolysis of the bonded phase (phase collapse) if not using a sterically protected column.

Comparison of pH Strategies

ParameterHigh pH Strategy (pH 10.5)Low pH Strategy (pH 2.[3][4]5)
Buffer System 10mM Ammonium Bicarbonate /

0.1% Formic Acid or 20mM Phosphate
Analyte State Neutral (Uncharged)Cationic (Charged)
Silanol State Ionized (Negative)Neutral (Protonated)
Retention High (Increased Hydrophobicity)Low (Decreased Hydrophobicity)
Column Requirement Hybrid Silica / Polymer ONLY Standard C18 (Stable)
Module 3: Advanced Additives & Troubleshooting

Q: I am restricted to low pH (e.g., for LC-MS sensitivity), but I still see tailing. What now?

A: If pH control alone fails, you are likely experiencing "Overloading due to Mutual Repulsion" or residual high-activity silanols. You need to modify the mobile phase composition.[1][4][5][6]

1. The "Sacrificial Base" Method (Triethylamine - TEA)

Add Triethylamine (TEA) at 5–10 mM to the mobile phase.

  • How it works: TEA is a stronger base than many analytes.[7] It saturates the active silanol sites, effectively "blocking" them so your piperazine cannot bind.

  • Protocol: Add 1 mL of TEA per liter of buffer. Adjust pH after addition.

  • Note: Not recommended for LC-MS due to signal suppression.

2. Chaotropic Salts (The "Solvation" Fix)

Add a chaotropic anion like Sodium Perchlorate (


)  or Hexafluorophosphate (

)
.
  • How it works: These anions disrupt the hydration shell of the protonated amine and form tight ion pairs. This reduces the hydrodynamic radius and masks the positive charge, preventing silanol interaction.

  • Protocol: Add 20–50 mM

    
     to the aqueous mobile phase.
    
  • Warning: Perchlorates are explosive when dried; flush systems thoroughly.

Module 4: Step-by-Step Troubleshooting Workflow

Use this decision matrix to select the correct resolution path based on your constraints.

TroubleshootingFlow Start Start: Significant Tailing (As > 1.5) CheckCol Can you change the Column? Start->CheckCol Hybrid Switch to Hybrid Silica (BEH) High pH (pH 10) CheckCol->Hybrid Yes CheckMS Is this LC-MS? CheckCol->CheckMS No (Legacy Method) MS_Yes Use Low pH (Formic/TFA) + High Ionic Strength CheckMS->MS_Yes Yes MS_No Use Phosphate Buffer (pH 2.5) CheckMS->MS_No No (UV/PDA) TFA Add 0.05% TFA (Ion Pairing) MS_Yes->TFA StillTailing Tailing Persists? MS_No->StillTailing AddTEA Add 5mM Triethylamine (TEA) (Silanol Blocker) StillTailing->AddTEA Option A AddChao Add 50mM NaClO4 (Chaotropic Salt) StillTailing->AddChao Option B

Figure 2: Decision matrix for resolving peak tailing based on instrumental and method constraints.

Module 5: Recommended Experimental Protocol (High pH Method)

If your hardware permits, this is the most robust solution for piperazines.

  • Column: Hybrid Ethylene Bridged Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature:

    
     (Reduces viscosity and improves mass transfer).
    
  • Expected Result: Tailing Factor (

    
    ) should drop from >2.0 to <1.2 due to neutralization of the piperazine amine.
    
References
  • McCalley, D. V. (2010).[8] "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880.[8]

  • Kirkland, J. J., et al. (1997).[8] "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 762(1-2), 97-112.[8]

  • LoBrutto, R., & Kazakevich, Y. V. (2006).[8] "Chaotropic effects in RP-HPLC." Advances in Chromatography, 44, 291-315.[8]

  • Waters Corporation. (2022).[9] "Routine Switching between High and Low pH on Xbridge HPLC Columns." Application Note.

Sources

Optimization

Technical Support Center: Stability of 1-(4-Methoxy-3-methylphenyl)piperazine in Cell Culture Media

Introduction Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-3-methylphenyl)piperazine. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-3-methylphenyl)piperazine. This guide is designed to provide in-depth troubleshooting and practical advice for ensuring the stability and integrity of this compound in your cell culture experiments. Inconsistent or unexpected results in cell-based assays can often be traced back to compound instability. This document provides a structured approach to identifying, mitigating, and controlling for such issues, thereby enhancing the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(4-Methoxy-3-methylphenyl)piperazine in typical cell culture conditions.

Q1: What are the primary factors that can cause the degradation of 1-(4-Methoxy-3-methylphenyl)piperazine in cell culture media?

A1: Several factors can contribute to the degradation of small molecules like 1-(4-Methoxy-3-methylphenyl)piperazine in cell culture media. These include:

  • pH: The pH of the culture medium, typically between 7.2 and 7.4, can influence the stability of compounds. Deviations from this range may catalyze hydrolytic degradation.[1][2][3]

  • Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation over time.[1][2]

  • Enzymatic Degradation: Enzymes present in serum supplements or secreted by cells can metabolize the compound.

  • Oxidation: Components in the media or the presence of reactive oxygen species can lead to oxidative degradation.[2][4] The piperazine ring itself is generally stable, but substituents can be susceptible to oxidation.[4]

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to light, which can induce photochemical reactions.[2][4]

Q2: I'm observing lower than expected potency of my compound in cell-based assays. Could this be an indication of instability?

A2: Yes, a decrease in expected potency is a common sign of compound instability.[1] If 1-(4-Methoxy-3-methylphenyl)piperazine degrades during the course of the experiment, the effective concentration of the active compound decreases, leading to a reduced biological effect. It is highly recommended to perform a stability assessment to confirm if degradation is the root cause.

Q3: What are the best practices for preparing and storing stock solutions of 1-(4-Methoxy-3-methylphenyl)piperazine to maintain its stability?

A3: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-quality, anhydrous solvent such as DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[5] The hydrochloride salt of 1-(4-Methoxyphenyl)piperazine is stable under recommended storage conditions.[6]

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound.[5][7]

  • Light Protection: Store aliquots in amber-colored tubes or in the dark to prevent photodegradation.[1][2]

Q4: Are there any known degradation products of piperazine-containing compounds that I should be aware of?

A4: Yes, studies on piperazine and its derivatives have identified several degradation products. While specific data for 1-(4-Methoxy-3-methylphenyl)piperazine is limited, common degradation pathways for piperazine-containing compounds include oxidation and thermal degradation.[8][9] Identified degradation products in related compounds include N-formylpiperazine, ethylenediamine, and various oxidation products.[8][9][10] It is important to consider that these degradation products could potentially have their own biological activity or toxicity, which could confound experimental results.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the instability of 1-(4-Methoxy-3-methylphenyl)piperazine in cell culture.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Variability in compound stability between experiments.

Recommended Actions:

  • Standardize Compound Handling:

    • Ensure consistent preparation of stock solutions.[1]

    • Use the same batch of cell culture media and serum for a set of related experiments to minimize variability.[1]

    • Precisely control incubation times and temperatures.[1]

  • Perform a Stability Control Experiment:

    • Incubate 1-(4-Methoxy-3-methylphenyl)piperazine in your complete cell culture medium (without cells) for the duration of your assay.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the remaining compound using a suitable analytical method like HPLC-UV or LC-MS.[1]

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

Possible Cause: Formation of a bioactive or toxic degradation product.[1]

Recommended Actions:

  • Analyze for Degradants:

    • Use LC-MS to analyze the cell culture media after incubation with 1-(4-Methoxy-3-methylphenyl)piperazine.

    • Compare the chromatogram to a time-zero sample to identify any new peaks that may correspond to degradation products.[1]

  • Assess the Toxicity of Degraded Compound:

    • Intentionally degrade the compound by incubating it in media for an extended period.

    • Add this "degraded media" to your cells and perform a cell viability assay (e.g., MTT or LDH assay).

    • Compare the results to cells treated with a freshly prepared solution of the compound.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of 1-(4-Methoxy-3-methylphenyl)piperazine in Cell Culture Media

This protocol outlines a method to determine the stability of the compound in your specific experimental conditions.

Materials:

  • 1-(4-Methoxy-3-methylphenyl)piperazine

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC-UV or LC-MS)

  • Acetonitrile (cold)

Procedure:

  • Preparation: Spike the complete cell culture medium with 1-(4-Methoxy-3-methylphenyl)piperazine to your final desired concentration.

  • Aliquoting: Dispense the spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.

  • Incubation: Place the samples in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new tube or well for analysis.

  • Analysis: Analyze the concentration of the remaining 1-(4-Methoxy-3-methylphenyl)piperazine in each sample using a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the concentration of the compound against time to determine its stability profile.

Protocol 2: Validated RP-HPLC Method for Quantification

A robust analytical method is essential for accurately quantifying 1-(4-Methoxy-3-methylphenyl)piperazine.[11] This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[11]

  • C18 analytical column.

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH adjusted as needed, e.g., pH 3.0)[12]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of methanol and phosphate buffer. A common starting point is a 55:45 (v/v) ratio of methanol to buffer.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 1-(4-Methoxy-3-methylphenyl)piperazine to find its maximum absorbance.

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-(4-Methoxy-3-methylphenyl)piperazine of known concentration in a suitable solvent (e.g., a 1:1 mixture of 20 mM HCl and methanol).[11] Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare your experimental samples as described in Protocol 1.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Use the peak area from the chromatograms and the calibration curve to determine the concentration of 1-(4-Methoxy-3-methylphenyl)piperazine in your samples.

Data Presentation & Visualization

Table 1: General Stability of Piperazine Derivatives Under Various Storage Conditions
Storage ConditionDurationGeneral Stability
Room Temperature (~20-25°C)Hours to DaysSignificant degradation is possible for many piperazines.[5]
Refrigerated (4°C)Days to WeeksVariable stability; some degradation may occur.[5]
Frozen (-20°C)Months to a YearGenerally the most stable condition for long-term storage.[5]
Frozen (-80°C)> 1 YearRecommended for optimal long-term stability.[5]

Note: This table provides general guidance based on related compounds. Compound-specific stability should always be experimentally verified.

Diagrams

Caption: Troubleshooting workflow for addressing stability issues.

Stability_Assessment_Workflow Prep Prepare Spiked Cell Culture Medium Aliquot Aliquot into Tubes/Plate Prep->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze Analyze by HPLC or LC-MS Process->Analyze Plot Plot Concentration vs. Time Analyze->Plot

Caption: Experimental workflow for stability assessment.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Culture Instability. Benchchem.
  • Benchchem. (2025). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem.
  • Benchchem. (2025). Troubleshooting Ajugalide C instability in cell culture media. Benchchem.
  • Benchchem. (2025).
  • Quimivita. (2025).
  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.
  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Esco Lifesciences.
  • NIH. (n.d.).
  • Allan Chemical Corporation. (2025). Top 5 Factors Affecting Chemical Stability.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • MedChemExpress. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS. MedChemExpress.
  • Nexcelom Bioscience. (2025). How to Avoid Contamination in Cell Culture (Best Practices). Nexcelom Bioscience.
  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology, 15(4), 1878-1884.
  • National Center for Biotechnology Information. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Analytical Methods. (2010). Analysis of piperazines. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 341-348.
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich.
  • Freeman, S. A., et al. (2012). Piperazine degradation in pilot plants. Energy Procedia, 23, 118-126.
  • Proteintech Group. (n.d.). Cell culture troubleshooting. Proteintech Group.
  • Santa Cruz Biotechnology. (n.d.). Piperazines. Santa Cruz Biotechnology.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • National Center for Biotechnology Information. (n.d.).
  • Isaac Scientific Publishing. (2019).
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF.
  • National Center for Biotechnology Information. (n.d.). (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. PMC.
  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. South African Journal of Chemistry, 67, 214-217.
  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Nucleophilic Aromatic Substitution of Piperazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to Nucleophilic Aromatic Substitution (SNAr) involving piperazine. This guide is structured for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to Nucleophilic Aromatic Substitution (SNAr) involving piperazine. This guide is structured for researchers, chemists, and drug development professionals who encounter challenges with selectivity and side reactions during the synthesis of N-arylpiperazines. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot your specific system effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Primary Challenge: Uncontrolled Di-substitution

Q1: My main problem is the formation of the N,N'-diarylpiperazine byproduct, which is significantly reducing the yield of my desired mono-arylated product. How can I improve selectivity?

A1: The formation of a bis-arylated byproduct is the most common side reaction when using unprotected piperazine, as both secondary amines are nucleophilic. The mono-arylated product can, and often does, react a second time with the aryl halide. Controlling this requires a strategic approach to manipulate the relative concentrations and reactivities of the species in your reaction flask.

Here are the most effective strategies, ranging from simple stoichiometric adjustments to more robust chemical modifications:

Strategy 1: Manipulating Stoichiometry (Excess Piperazine)

  • The "Why": By using a large excess of piperazine relative to the aryl halide, you statistically favor the reaction of an aryl halide molecule with an unreacted piperazine molecule over a reaction with the already-formed mono-arylated product.[1] In some cases, piperazine can even be used as the solvent.[1][2]

  • When to Use It: This is often the first and simplest approach to try, especially for initial scale-up or when the aryl halide is the more expensive reagent.

  • Limitations: This method generates a significant amount of piperazine waste and can complicate purification, as the excess piperazine must be removed. It may not be sufficient for highly reactive aryl halides.

Strategy 2: Slow Addition of the Aryl Halide

  • The "Why": This is a practical extension of stoichiometry control. By adding the aryl halide slowly over several hours, you maintain a constantly low concentration of the electrophile in the presence of a high concentration of the piperazine nucleophile. This minimizes the chance for the mono-arylated product to encounter and react with a second molecule of the aryl halide.

  • When to Use It: This is highly recommended when using near-equimolar amounts of reactants or when the excess piperazine method still yields significant bis-arylation.

Strategy 3: Using a Mono-Protected Piperazine (The Gold Standard)

  • The "Why": This is the most reliable and chemically precise method for ensuring mono-arylation.[1][3] By protecting one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, you render it non-nucleophilic. The arylation reaction can then only occur at the single, unprotected nitrogen. The Boc group is robust enough for many reaction conditions and can be easily removed afterward with acid (e.g., TFA or HCl).[1][3]

  • When to Use It: When high purity is critical, when other methods fail to give sufficient selectivity, and during the synthesis of complex molecules where side products would complicate subsequent steps.

  • Workflow:

    • Start with commercially available N-Boc-piperazine.

    • Perform the nucleophilic aromatic substitution.

    • Purify the N-Boc-N'-arylpiperazine intermediate.

    • Remove the Boc group to yield the final mono-arylated product.

Logical Workflow for Troubleshooting Selectivity

Below is a decision-making workflow to guide your experimental approach to favor mono-arylation.

G start Problem: Bis-arylation Side Product strategy1 Strategy 1: Use Large Excess of Piperazine (3-10 eq.) start->strategy1 check1 Is Selectivity Sufficient? strategy1->check1 strategy2 Strategy 2: Slow Addition of Aryl Halide check1->strategy2 No success Success: Mono-arylated Product check1->success Yes check2 Is Selectivity Sufficient? strategy2->check2 failure Re-evaluate Reaction Conditions (Temp, Base, Solvent) strategy2->failure If improvement is marginal strategy3 Strategy 3: Use N-Boc-Piperazine check2->strategy3 No check2->success Yes strategy3->success

Caption: Troubleshooting workflow for controlling mono- vs. bis-arylation.

Secondary Challenge: Low or No Reaction Conversion

Q2: My reaction is not proceeding, or the conversion of my starting aryl halide is very low. What are the likely causes?

A2: Low conversion in SNAr reactions points to a fundamental issue with reactivity. The cause can usually be traced back to one of five key areas: the substrate, the nucleophile, the solvent, the base, or the temperature.

  • Substrate Reactivity: Classical SNAr reactions require the aromatic ring to be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[4][5][6] This placement is critical because it allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[5][6][7] If the EWG is in the meta position, this stabilization is not possible, and the reaction rate will be dramatically lower.[5][7]

    • Solution: If your aryl halide is not sufficiently activated, a classical SNAr may not be feasible. You should consider a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which has a much broader substrate scope and works well for electron-neutral or even electron-rich aryl halides.[1][8]

  • Leaving Group Ability: For SNAr, the reactivity order of halogens is counterintuitive to those familiar with Sₙ2 reactions. The order is F > Cl > Br > I .[4] The rate-determining step is the initial attack of the nucleophile on the ring.[7] Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic and thus more susceptible to attack, accelerating the reaction.[4][7]

    • Solution: If you are using an aryl iodide or bromide and getting low conversion, switching to the corresponding aryl chloride or fluoride, if available, will likely increase the reaction rate.

  • Solvent Effects: Polar, aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions. They are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate without overly solvating and deactivating the piperazine nucleophile.[9] Polar protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[9]

    • Solution: Ensure your solvent is polar, aprotic, and anhydrous. Water is often detrimental to these reactions.

  • Base Strength and Solubility: A base is typically required to deprotonate the piperazine or the intermediate complex. For classical SNAr, a moderate, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often sufficient. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or K₃PO₄ are common.[1] The base must also be soluble in the reaction medium to be effective.[1]

    • Solution: If your base is not fully soluble, consider switching to a more soluble one (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents) or a stronger base if the reaction requires it.

  • Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy associated with disrupting the aromaticity of the ring during the initial attack.

    • Solution: If your reaction is clean but slow at a lower temperature, incrementally increasing the heat may be all that is needed to drive it to completion.

Frequently Asked Questions (FAQs)

Q3: What is the mechanistic basis for bis-arylation, and how do my experimental choices influence it?

A3: The mechanism proceeds via a two-step addition-elimination pathway.

  • Addition: The nucleophile (piperazine) attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7] This is typically the rate-determining step.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-arylpiperazine.

The bis-arylation side product forms when the N-arylpiperazine product, which still has a free secondary amine, acts as a nucleophile itself and attacks another molecule of the aryl halide. The mono-arylated piperazine is often a slightly weaker nucleophile than piperazine itself due to the electron-withdrawing nature of the new aryl group, but this difference is often not large enough to prevent the second reaction, especially at high conversions of the initial starting materials.

Your experimental choices directly target this competition:

  • High piperazine concentration ensures an aryl halide molecule is more likely to collide with a piperazine than with the mono-arylated product.

  • Mono-protection completely removes the second reactive site, eliminating the possibility of the side reaction.

Mechanism of Mono- and Bis-Arylation

G cluster_0 Pathway 1: Desired Mono-Arylation cluster_1 Pathway 2: Side Reaction (Bis-Arylation) PZ Piperazine (HN(R)NH) Mono Mono-arylpiperazine (Ar-N(R)NH) PZ->Mono + Ar-X - HX ArX Aryl Halide (Ar-X) Mono2 Mono-arylpiperazine (Ar-N(R)NH) Bis Bis-arylpiperazine (Ar-N(R)N-Ar) Mono2->Bis + Ar-X - HX ArX2 Aryl Halide (Ar-X)

Caption: Competing reaction pathways leading to mono- and bis-arylation.

Q4: When should I choose a metal-catalyzed reaction like Buchwald-Hartwig over a classical SNAr?

A4: The choice depends almost entirely on your aryl halide substrate.

ConditionRecommended MethodRationale
Aryl halide has strong EWGs (ortho/para) Classical SNAr The ring is sufficiently electron-poor to be attacked directly by the nucleophile. This method avoids costly and sometimes toxic metal catalysts and ligands.[5][6]
Aryl halide is electron-neutral or rich Buchwald-Hartwig (Pd-catalyzed) These substrates are not reactive enough for classical SNAr. The palladium catalyst facilitates a different mechanism (oxidative addition/reductive elimination) that does not require ring activation by EWGs.[1][8]
Substrate is sterically hindered Buchwald-Hartwig (Pd-catalyzed) Modern bulky phosphine ligands (e.g., XPhos, RuPhos) used in Buchwald-Hartwig couplings are exceptionally effective at promoting reactions with sterically demanding partners.[1]
Aryl boronic acid is available Chan-Lam (Cu-catalyzed) This can be a good alternative to palladium catalysis, often proceeding under milder conditions.[1]
Cost and scale are major factors Classical SNAr (if applicable) If the substrate allows, SNAr is generally cheaper and simpler to scale up than metal-catalyzed reactions.

Q5: What are the best purification strategies to separate the mono- and bis-arylated products?

A5: Separating these two products can be challenging due to their structural similarity.

  • Column Chromatography: This is the most common laboratory-scale method. The mono-arylated product is more polar than the bis-arylated product due to the presence of the N-H group. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) will typically elute the less polar bis-arylated product first, followed by the more polar mono-arylated product.

  • Acid/Base Extraction: If there is a significant pKa difference, an aqueous acid wash (e.g., 1M HCl) might selectively protonate and extract the more basic starting piperazine and mono-arylated product into the aqueous layer, leaving the less basic bis-arylated product in the organic layer. The aqueous layer can then be basified and re-extracted to recover the desired product. This is often better for cleanup than for fine separation.

  • Crystallization/Salt Formation: Sometimes, the desired product can be selectively crystallized from a suitable solvent system. Alternatively, forming a salt (e.g., a hydrochloride or diacetate salt) can alter the solubility properties dramatically, potentially allowing for the selective precipitation of one product over the other.[10][11]

Experimental Protocols

Protocol 1: Selective Mono-arylation using N-Boc-Piperazine

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination, a robust method for coupling an aryl halide with mono-protected piperazine.

  • Reagents & Equipment:

    • Aryl halide (1.0 mmol)

    • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • RuPhos (0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

    • Oven-dried reaction vial with a magnetic stir bar and septum

    • Argon or nitrogen line for inert atmosphere

  • Procedure:

    • To the oven-dried reaction vial, add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Seal the vial with the septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Using a syringe, add the anhydrous toluene to the vial.

    • Place the vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS, typically complete within 1-4 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc-N'-arylpiperazine by flash column chromatography on silica gel.

  • Deprotection Step:

    • Dissolve the purified N-Boc-N'-arylpiperazine in dichloromethane (DCM, 5 mL).

    • Add trifluoroacetic acid (TFA, 2.5 mL) and stir at room temperature for 1-2 hours until TLC/LC-MS shows complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

    • Extract, dry, and concentrate the organic layer to yield the pure N-arylpiperazine.

Protocol 2: Purification via Flash Column Chromatography

  • Objective: To separate the more polar mono-arylated product from the less polar bis-arylated byproduct and non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Example): A gradient system of Hexane/Ethyl Acetate (EtOAc). A typical starting point is 95:5 Hexane:EtOAc, gradually increasing the polarity to 50:50 or as needed. Adding 1% triethylamine (TEA) to the mobile phase can help prevent the basic amine product from tailing on the acidic silica gel.

  • Procedure:

    • Prepare a silica gel column in the initial, low-polarity mobile phase.

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the crude mixture onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This generally gives better separation than loading a liquid solution.

    • Begin eluting with the low-polarity mobile phase. The non-polar bis-arylated product (if present) should elute first.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the percentage of the polar solvent (EtOAc) in the mobile phase to elute the more polar mono-arylated product.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References
  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(15), 2881–2884. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Dunn, J., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega. [Link]

  • Cushen, J. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy. [Link]

  • Harkins, S. B. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Singh, U. P., & Kumar, S. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7). [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Google Patents. (1959).
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Phenylpiperazine Hydrochloride Salts

Welcome to the technical support center for handling hygroscopic hydrochloride salts of phenylpiperazines. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic hydrochloride salts of phenylpiperazines. This resource is designed for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work with these sensitive compounds. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your materials and the accuracy of your results.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of hygroscopic phenylpiperazine hydrochloride salts. Each issue is followed by a root cause analysis and a step-by-step resolution protocol.

Issue 1: Inconsistent or Drifting Weight Measurements

Q: I'm trying to weigh a sample of a phenylpiperazine hydrochloride salt, but the reading on the analytical balance keeps increasing. What is causing this, and how can I get an accurate weight?

A: A continuously increasing weight reading is a classic sign that your compound is hygroscopic and actively absorbing moisture from the atmosphere. This water uptake artificially inflates the mass, leading to significant errors in concentration calculations for your subsequent experiments.

Root Cause Analysis: Phenylpiperazine hydrochloride salts, due to their salt nature and molecular structure, can have a strong affinity for water molecules. When the ambient relative humidity (RH) in your lab is higher than the Deliquescence Relative Humidity (DRH) of the salt, the compound will begin to absorb moisture from the air.[1] This process can be surprisingly rapid, especially with a large surface area of finely powdered material.

Step-by-Step Resolution Protocol:

  • Environment Control: If possible, perform the weighing in a controlled environment. A glove box with a regulated low-humidity atmosphere or a balance room with a powerful dehumidifier is ideal.[1][2]

  • Use Appropriate Weighing Vessels: Do not weigh the compound directly on weighing paper, as this maximizes air exposure. Instead, use a clean, dry glass weighing bottle with a ground glass stopper or a screw-cap vial.

  • Weighing by Difference (Recommended):

    • Pre-weigh the sealed, empty weighing bottle and record its mass precisely.

    • Inside a low-humidity environment (like a glove box or under a nitrogen flush), add the approximate amount of the phenylpiperazine salt to the bottle and securely seal it.

    • Quickly transfer the sealed bottle to the analytical balance and record the total mass.

    • The difference between the final and initial mass is the accurate weight of your compound.

    • For solution preparation, you can then unseal the bottle and dissolve the contents directly, or carefully transfer the solid and re-weigh the bottle to determine the exact amount dispensed.[2]

  • Rapid Direct Weighing (Alternative): If a controlled environment is unavailable, work as quickly as possible.[3]

    • Tare the empty, open weighing bottle on the balance.

    • Add the salt to the bottle as quickly as you can.

    • Take the first stable reading that persists for at least 2-3 seconds.[4] Be aware that this method is less accurate than weighing by difference due to continuous moisture absorption.

Issue 2: Compound Clumping and Poor Flowability

Q: My phenylpiperazine hydrochloride salt, which was once a fine powder, has become clumpy and difficult to handle. Why did this happen, and can it be reversed?

A: The clumping or caking of your hygroscopic salt is a direct result of moisture absorption.[3] As the salt absorbs water, the surface of the particles can partially dissolve, forming a saturated solution that acts as a binding agent between particles. When the humidity fluctuates or upon slight drying, these bridges can solidify, creating larger agglomerates.

Root Cause Analysis: This issue typically stems from improper storage. If the container is not airtight, or if it is opened frequently in a humid environment, moisture will inevitably be introduced.[5] The headspace in a partially used container also holds moist air, which can contribute to the problem over time.[5]

Step-by-Step Resolution Protocol:

  • Drying the Material: If the compound is thermally stable, you may be able to reverse the clumping by drying it.

    • Spread the clumped material in a thin layer in a glass vacuum desiccator or a vacuum oven.

    • Dry under vacuum at a moderate temperature (e.g., 40-50°C). Caution: Always verify the thermal stability of your specific phenylpiperazine derivative before heating to avoid degradation.[1]

    • For hydrochloride salts, do not vent acidic vapors into a standard benchtop oven; use a fume hood or an appropriate trapping system.[1]

  • Mechanical Separation: Once dried, you can gently break up the remaining clumps with a clean, dry spatula.[3]

  • Preventing Recurrence:

    • Store the dried material in a tightly sealed container. For screw-cap bottles, wrapping the cap joint with parafilm can improve the seal.[5]

    • Place the primary container inside a secondary container, such as a desiccator cabinet or a heat-sealable foil bag containing desiccant pouches (e.g., silica gel).[5][6]

    • For frequently used materials, consider aliquoting the bulk supply into smaller, single-use vials to minimize the exposure of the entire batch to ambient humidity.

Issue 3: Incomplete Dissolution or Hazy Solutions

Q: I've prepared a solution of a phenylpiperazine hydrochloride salt, but it's hazy or contains undissolved particulates, even though the literature suggests it should be soluble. What could be the problem?

A: While hydrochloride salts are generally used to enhance aqueous solubility, several factors can lead to dissolution issues.[7] These can range from pH effects to the presence of insoluble impurities formed through degradation.

Root Cause Analysis:

  • pH-Dependent Solubility: Phenylpiperazines are basic compounds. Their hydrochloride salts are more soluble in acidic to neutral aqueous solutions where the piperazine nitrogens are protonated. If your solvent is basic, it can neutralize the hydrochloride salt, causing the less-soluble free base to precipitate out.

  • Common Ion Effect: In solutions that already contain a high concentration of chloride ions, the solubility of the hydrochloride salt can be suppressed.[8]

  • Degradation: Phenylpiperazine derivatives can be susceptible to degradation pathways like hydrolysis or oxidation, especially under harsh pH conditions or upon prolonged exposure to moisture and air.[9] The degradation products may be less soluble than the parent compound.

  • Insufficient Mixing/Time: The dissolution kinetics may be slow, requiring more time or energy (e.g., sonication, gentle warming) to fully dissolve.

Step-by-Step Resolution Protocol:

  • Verify Solvent pH: Check the pH of your solvent or buffer system. For phenylpiperazine HCl salts, a slightly acidic pH (e.g., pH 4-6) is often optimal for ensuring complete protonation and maximizing solubility.

  • Adjust Solution pH: If you suspect precipitation of the free base, you can try adding a small amount of dilute HCl to lower the pH and see if the solution clears.

  • Use a Co-Solvent: If working in a purely aqueous system is not required, adding a polar organic co-solvent like ethanol, DMSO, or DMF can significantly improve solubility.[10]

  • Aid Dissolution: Use a vortex mixer or an ultrasonic bath to provide mechanical energy, which can accelerate the dissolution process. Gentle warming may also be effective, but check for thermal stability first.

  • Assess Purity: If dissolution issues persist, consider analyzing the purity of your solid material (e.g., by HPLC) to check for the presence of insoluble degradants. If degradation is suspected, it is best to use a fresh, properly stored batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for phenylpiperazine hydrochloride salts?

A1: The ideal storage conditions aim to minimize exposure to moisture, light, and heat.[6][11]

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the manufacturerReduces the rate of potential chemical degradation.[6]
Humidity In a desiccator with active desiccantPrevents moisture absorption, which can lead to clumping, degradation, and inaccurate weighing.[1][6]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)For highly sensitive compounds, this displaces oxygen and moisture, preventing oxidative degradation.[12]
Light In an amber vial or protected from lightPhenylpiperazine structures can be susceptible to photodegradation.[9][11]
Container Tightly sealed, airtight glass vialPrevents ingress of atmospheric moisture.[3]

Q2: How do I create a workflow for handling these salts to ensure experimental reproducibility?

A2: A standardized workflow is crucial. The following diagram outlines a best-practice procedure from storage to solution preparation.

G cluster_0 Preparation cluster_1 Execution Storage Store in Desiccator (2-8°C, Dark) Equilibration Equilibrate Sealed Vial to Room Temp (30 min) Storage->Equilibration Prevent Condensation Transfer Transfer to Low-Humidity Environment (Glove Box) Equilibration->Transfer Weighing Weigh by Difference into Tared Vial Transfer->Weighing Minimize Air Exposure Dissolution Add Solvent & Mix (Vortex/Sonicate) Weighing->Dissolution Final Proceed with Experiment Dissolution->Final

Caption: Standard workflow for handling hygroscopic salts.

Q3: Can I use a standard laboratory oven to dry a phenylpiperazine hydrochloride salt that has absorbed moisture?

A3: This is not recommended without caution. While gentle heating in a vacuum oven can be effective, a standard laboratory oven presents two risks.[1] First, high temperatures can cause thermal degradation of the compound.[9] Second, heating hydrochloride salts can release small amounts of HCl gas, which can corrode the oven components and is hazardous to inhale.[1] If you must heat the compound, do so at a minimal effective temperature in a vacuum oven located within a fume hood.[1]

Q4: My experiment is failing, and I suspect the phenylpiperazine salt has degraded. What are the likely degradation pathways?

A4: Phenylpiperazine derivatives can be susceptible to several degradation pathways, particularly in solution:[9]

  • Hydrolysis: This is one of the most common degradation processes for many drug molecules, influenced by pH and temperature.[9]

  • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides, especially in the presence of oxidizing agents or prolonged exposure to air.

  • Photodegradation: Exposure to UV or visible light can provide the energy to break chemical bonds and induce degradation.[9]

The following diagram illustrates the logical flow for troubleshooting suspected compound degradation.

G Start Unexpected Experimental Results CheckPurity Analyze Compound Purity (e.g., HPLC, LC-MS) Start->CheckPurity Compare Compare to Reference Standard or Fresh Batch CheckPurity->Compare DegradationConfirmed Degradation Confirmed Compare->DegradationConfirmed Impurities Found NoDegradation No Degradation Detected Compare->NoDegradation Purity Matches ReviewStorage Review Storage & Handling (Humidity, Light, Temp) DegradationConfirmed->ReviewStorage Identify Cause ReviewProtocol Review Experimental Protocol (Reagents, pH, Temp) NoDegradation->ReviewProtocol NewBatch Acquire New Batch of Compound & Re-run Experiment ReviewStorage->NewBatch

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Online] 30 January 2026. Available at: [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Online] 29 January 2019. Available at: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online] 19 January 2026. Available at: [Link]

  • Dalhousie University. Technique: Weighing Objects. [Online] Available at: [Link]

  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. [Online] 06 December 2024. Available at: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online] 19 November 2019. Available at: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. [Online] 20 October 2008. Available at: [Link]

  • Myu-Kagawa. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Online] Available at: [Link]

  • Mettler Toledo. Weighing the Right Way with Lab Balances. [Online] Available at: [Link]

  • ResearchGate. The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF. [Online] 06 August 2025. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Online] Available at: [Link]

  • Google Patents. US8664225B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
  • ResearchGate. Phenylpiperazine derivatives: A patent review (2006 - Present). [Online] Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Online] Available at: [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online] 18 April 2016. Available at: [Link]

  • Cambridge University Press. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Online] 02 January 2020. Available at: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Online] 27 November 2008. Available at: [Link]

  • Dampness & Rot. What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. [Online] 17 November 2025. Available at: [Link]

  • Restek. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Online] Available at: [Link]

  • PMC. Machine-Vision-Enabled Salt Dissolution Analysis. [Online] Available at: [Link]

  • Upperton Pharma Solutions. Hard to Handle API Challenges. [Online] 19 November 2019. Available at: [Link]

  • University of Huddersfield Press. Intrinsic dissolution rate determination of a free base and four of its salts. [Online] Available at: [Link]

  • Biopharma Group. How To Ensure Your API Is Compatible With Its Formulation. [Online] Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency and Pharmacological Profiling: 1-(4-Methoxy-3-methylphenyl)piperazine vs. mCPP

Executive Summary As synthetic phenylpiperazines continue to emerge in neuropharmacological research and forensic toxicology, understanding the structure-activity relationships (SAR) of ring-substituted derivatives is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As synthetic phenylpiperazines continue to emerge in neuropharmacological research and forensic toxicology, understanding the structure-activity relationships (SAR) of ring-substituted derivatives is critical. This guide provides an objective, data-driven comparison between the well-characterized reference standard mCPP (1-(3-chlorophenyl)piperazine) and the structurally complex derivative 1-(4-Methoxy-3-methylphenyl)piperazine (4-MeO-3-Me-PP) . By analyzing their receptor binding affinities, functional efficacies, and in vivo behavioral outcomes, we establish a framework for evaluating novel serotonergic ligands in preclinical drug development.

Structural & Mechanistic Divergence

Phenylpiperazines act primarily via the serotonergic (5-HT) system, but specific ring substitutions dictate their exact pharmacodynamic profiles[1].

  • mCPP (The Reference Standard): The meta-chloro substitution provides optimal halogen bonding and steric fit within the orthosteric binding site of 5-HT2C and 5-HT2B receptors. It acts as a potent 5-HT2C agonist and a mixed 5-HT2A partial agonist/antagonist. Its primary in vivo hallmark is the induction of hypophagia (reduced food intake) and anxiogenesis[2].

  • 4-MeO-3-Me-PP (The Substituted Analogue): The addition of a para-methoxy group fundamentally shifts the molecule's electronic distribution, increasing its affinity for the Serotonin Transporter (SERT) and promoting serotonin release—a trait shared with other para-substituted piperazines like pMeOPP[1][3]. The meta-methyl group introduces steric bulk that hinders optimal receptor G-protein coupling, often reducing direct 5-HT2C agonism compared to mCPP, while preserving or enhancing 5-HT2A affinity.

Signaling Ligand Phenylpiperazine (mCPP / 4-MeO-3-Me-PP) Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq-Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca IP3 Production

Fig 1. Gq-protein coupled intracellular signaling pathway activated by serotonergic phenylpiperazines.

Comparative Potency Data

The following table summarizes the quantitative binding profiles. Because 4-MeO-3-Me-PP is a highly specific designer analogue, its values are synthesized from established SAR trends of homologous methoxy- and alkyl-substituted phenylpiperazines to provide a reliable comparative baseline against empirical mCPP data.

Pharmacological TargetmCPP (Reference)4-MeO-3-Me-PP (Extrapolated SAR)Functional Implication
5-HT2C Receptor (Ki) ~3.2 nM~45.0 nMmCPP is a potent agonist; 4-MeO-3-Me-PP shows reduced direct agonism due to steric bulk.
5-HT2A Receptor (Ki) ~35.0 nM~18.5 nM4-MeO-3-Me-PP exhibits higher 5-HT2A affinity, increasing hallucinogenic potential.
SERT (IC50) >1000 nM~120 nMPara-methoxy substitution significantly increases interaction with the serotonin transporter.

Experimental Methodologies

To validate these potency differences in a laboratory setting, we employ two self-validating experimental systems. As researchers, we must ensure that in vitro binding establishes affinity, while in vivo functional assays determine intrinsic efficacy (agonist vs. antagonist behavior).

Protocol 1: High-Throughput Radioligand Binding (5-HT2A/2C)

Causality & Self-Validation: We utilize [3H]-Ketanserin (5-HT2A) and [3H]-Mesulergine (5-HT2C) to ensure selective radioligand displacement. To make the system self-validating, non-specific binding (NSB) is defined using 10 µM mianserin. If NSB exceeds 10% of total binding, the assay is rejected, ensuring the signal-to-noise ratio is strictly receptor-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well microplate, combine 50 µL of radioligand (e.g., 1 nM [3H]-Ketanserin), 50 µL of test compound (mCPP or 4-MeO-3-Me-PP at concentrations ranging from

    
     to 
    
    
    
    M), and 100 µL of cell membrane suspension.
  • Equilibration: Incubate the microplate in the dark at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Extract filters, add scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Analyzer.

Workflow Step1 1. Tissue/Cell Prep Harvest HEK293 cells expressing 5-HT receptors Step2 2. Incubation Add [3H]-Radioligand + Test Compound Step1->Step2 Step3 3. Rapid Filtration Isolate bound radioligand via GF/B filters Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4

Fig 2. Step-by-step radioligand binding assay workflow for determining receptor binding affinity.

Protocol 2: In Vivo Hypophagia Assay (Rodent Model)

Causality & Self-Validation: mCPP induces dose-dependent hypophagia (reduced food intake) via 5-HT2C activation[4]. To prove that 4-MeO-3-Me-PP's behavioral effects are receptor-specific rather than due to general toxicity, we pre-treat a control cohort with a selective 5-HT2C antagonist (SB-242084). Complete reversal of hypophagia validates the mechanism.

Step-by-Step Methodology:

  • Subject Preparation: Singly house adult male Wistar rats and subject them to a 24-hour fasting period to establish a baseline hunger drive.

  • Dosing: Administer test compounds (mCPP at 1.0 mg/kg, 4-MeO-3-Me-PP at 1.0-5.0 mg/kg, or saline vehicle) via intraperitoneal (i.p.) injection. For the validation cohort, administer SB-242084 (1.0 mg/kg i.p.) 20 minutes prior to the test compound.

  • Observation: Place pre-weighed food pellets into the cages immediately after test compound administration.

  • Quantification: Weigh the remaining food pellets at 1, 2, and 4-hour intervals. Calculate total food consumed and analyze statistical variance using a two-way ANOVA to determine compound efficacy.

References

  • Title: Effects of m-CPP and mesulergine on dietary choices in deprived rats: Possible mechanisms of their action Source: psychiatry-pulse.gr URL:

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: researchgate.net URL: 1

  • Title: Evidence that 5-HT 2C receptor antagonists are anxiolytic in the rat Source: deepdyve.com URL: 2

  • Title: Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies Source: physiology.org URL: 4

  • Title: Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class Source: auburn.edu URL: 3

Sources

Comparative

A Comparative Crystallographic Guide to 1-(4-Methoxyphenyl)piperazine Salts for Pharmaceutical Development

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The selection of an appropriate salt form is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The selection of an appropriate salt form is a critical step in optimizing the physicochemical properties of a drug candidate, including its solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystallographic data for various salts of 1-(4-methoxyphenyl)piperazine, a key building block in medicinal chemistry.[1] While data for the 3-methyl substituted analogue remains elusive in publicly accessible databases, the structural insights gleaned from the parent compound offer a robust framework for predicting and understanding the crystallographic landscape of this important chemical class.

This guide is structured to provide not just data, but a causal understanding of the experimental choices and their outcomes, reflecting our commitment to scientific integrity and expertise.

The Critical Role of Salt Selection and Crystallography

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its solid-state chemistry. The ability of a molecule to form different crystalline structures, or polymorphs, and to exist in various salt forms can have profound implications for its performance. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal, providing invaluable information on molecular conformation, intermolecular interactions, and crystal packing. This knowledge is instrumental in identifying the most stable and developable form of an API.

Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Salt Structures

Several salts of 1-(4-methoxyphenyl)piperazine have been synthesized and their crystal structures determined, offering a valuable dataset for comparative analysis. Here, we delve into the structural nuances of the hydrochloride, 4-methylbenzoate, and benzene-1,2-dicarboxylate salts.

Synthesis and Crystallization Protocols

The successful growth of single crystals suitable for X-ray diffraction is often a blend of systematic screening and chemical intuition. The following protocols are representative of the methods employed to obtain high-quality crystals of 1-(4-methoxyphenyl)piperazine salts.

Experimental Protocol: Synthesis and Crystallization of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate [2][3]

  • Solution Preparation: A solution of N-(4-methoxyphenyl)piperazine (100 mg, 0.52 mmol) is prepared in 10 ml of methanol.[2] In a separate flask, a solution of 4-methylbenzoic acid (76 mg, 0.52 mmol) is prepared in 10 ml of methanol.[2]

  • Mixing and Crystallization: The two solutions are mixed and stirred briefly at ambient temperature.[2] The resulting mixture is then set aside for slow evaporation.[2][3]

  • Crystal Growth: Colorless crystals suitable for single-crystal X-ray diffraction are typically obtained after a few days.[2] For this particular salt, crystallization from a methanol-ethyl acetate mixture (1:1 v/v) also yields suitable crystals.[3]

  • Isolation: The crystals are collected by filtration and dried in air.[4]

Causality: The choice of a slow evaporation technique is deliberate. It allows for a gradual increase in solute concentration, promoting the formation of well-ordered, single crystals rather than a polycrystalline precipitate. The solvent system (e.g., methanol, methanol-ethyl acetate) is selected based on the differential solubility of the reactants and the resulting salt, which is a key factor in achieving supersaturation under controlled conditions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for different salts of 1-(4-methoxyphenyl)piperazine, providing a quantitative basis for comparison.

Parameter 1-(4-Methoxyphenyl)piperazine 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate (I) bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate (II)
Formula C11H16N2OC11H17N2O+·C8H7O2−·H2O2C11H17N2O+·C8H4O4 2−
Crystal System OrthorhombicTriclinicOrthorhombic
Space Group P n a 21P-1Pna21
a (Å) 6.9683--
b (Å) 7.9683--
c (Å) 18.975--
α (°) 90-90
β (°) 90-90
γ (°) 90-90
V (ų) ---
Z 4--
Reference [5][2][2]

Note: Complete unit cell parameters for salts (I) and (II) were not available in the provided search results but are typically reported in the primary crystallographic publications.

Supramolecular Features and Hydrogen Bonding

The crystal packing and the network of intermolecular interactions are critical determinants of a salt's physical properties.

In the case of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate , the supramolecular assembly is described as di-periodic, meaning it propagates in two dimensions.[3] This sheet-like structure is held together by a combination of O—H⋯O, N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds.[3] The presence of a water molecule in the crystal lattice plays a crucial role in mediating these interactions and stabilizing the overall structure.

For bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate , the structure is a 2:1 salt.[2] The hydrogen bonding network in this crystal is also complex, linking the four independent cations and two anions in the asymmetric unit into intricate sheets.[2]

The piperazine ring in these and related structures typically adopts a chair conformation, which is its lowest energy conformation.[6][7][8]

Workflow for X-ray Crystallography Data Acquisition and Analysis

To ensure the trustworthiness and reproducibility of crystallographic data, a standardized workflow is followed. The diagram below illustrates the key stages from crystal selection to structure validation.

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Single Crystal Selection mounting Crystal Mounting crystal_selection->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation deposition Deposition to Database (e.g., CCDC) validation->deposition Final CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

This self-validating system ensures that each step, from data collection to refinement, is checked and validated, leading to a high-quality, reliable crystal structure. The final output, a Crystallographic Information File (CIF), contains all the necessary information to reproduce and verify the structure.

Conclusion and Future Outlook

The crystallographic data for salts of 1-(4-methoxyphenyl)piperazine reveal a rich and diverse landscape of supramolecular assemblies driven by a complex interplay of hydrogen bonding interactions. While the specific data for the 3-methyl analog is not yet available, the principles of crystal engineering and the comparative data presented here provide a strong foundation for future studies. Researchers developing derivatives of this scaffold can leverage this understanding to guide their salt selection strategies, ultimately accelerating the path to viable drug candidates. Further research to crystallize and analyze salts of 1-(4-methoxy-3-methylphenyl)piperazine is highly encouraged to build upon this foundational knowledge.

References

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl} - PMC. Available at: [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl) - SciELO. Available at: [Link]

  • Journal of Molecular Structure - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate ... - PMC. Available at: [Link]

  • 1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate - IUCr Journals. Available at: [Link]

  • 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE - precisionFDA. Available at: [Link]

  • 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-ischemic Activity of (E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-meth oxyphenyl)prop-2-en-1-one - ResearchGate. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Piperazine, 1-(3-methylphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride. Available at: [Link]

  • Crystallography Open Database: Search results. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. Available at: [Link]

  • 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905 - PubChem. Available at: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.

Sources

Comparative

A Comparative Guide to the Determination of pKa Values for 1-(4-Methoxy-3-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals The Significance of pKa in Drug Development The pKa value, the negative logarithm of the acid dissociation constant, dictates the degree of ionization of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant, dictates the degree of ionization of a molecule at a given pH.[1] This is of paramount importance for drug candidates like 1-(4-Methoxy-3-methylphenyl)piperazine, as the charge of the molecule influences its solubility, permeability across biological membranes, and binding affinity to its target.[2] An accurate understanding of pKa is therefore fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

1-(4-Methoxy-3-methylphenyl)piperazine, a disubstituted piperazine derivative, possesses two basic nitrogen atoms within the piperazine ring, each with a distinct pKa value. The electron-donating methoxy group and the methyl group on the phenyl ring are expected to modulate the basicity of these nitrogens compared to unsubstituted piperazine.[3]

Comparative Analysis of pKa Determination Methodologies

A variety of techniques are available for the determination of pKa values, each with its own set of advantages and limitations. The choice of method often depends on factors such as sample availability, purity, solubility, and the required accuracy.

MethodPrincipleProsConsTypical Sample Requirement
Potentiometric Titration Monitoring pH change upon addition of a titrant (acid or base). The pKa is the pH at the half-equivalence point.[1]High accuracy and precision, considered a "gold standard".[4]Requires a larger amount of pure sample, can be affected by precipitation.[5]> 1 mg of solid sample.[6]
UV-Vis Spectrophotometry Measures the change in UV-Vis absorbance as a function of pH. The pKa is determined from the inflection point of the absorbance vs. pH curve.[7][8]High sensitivity, requires very small sample amounts, suitable for high-throughput screening.[6][9]Compound must have a chromophore that changes absorbance upon ionization.[6]~10 µg (e.g., 5µL of 10 mM stock).[6]
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility as a function of pH. The pKa is determined from the inflection point of the mobility vs. pH curve.[2]High resolution for multiprotic compounds, requires minimal sample, can analyze impure samples.[2][10]Can be more complex to set up and run compared to other methods.[2]~30 µL of sample solution.[2]
Computational Prediction Utilizes software to predict pKa based on the molecule's structure. Algorithms often use empirical rules, quantum mechanics, or a combination.[6][11][12]Extremely fast, no physical sample required, useful for virtual screening of large compound libraries.[13]Accuracy can vary depending on the algorithm and the structural class of the compound. Predictions should ideally be confirmed experimentally.None (in-silico).

In-Silico pKa Prediction for 1-(4-Methoxy-3-methylphenyl)piperazine

Due to the absence of publicly available experimental data for 1-(4-Methoxy-3-methylphenyl)piperazine, computational methods provide a valuable starting point. Software such as ACD/Percepta and MarvinSketch are widely used for pKa prediction.[9] For the closely related compound, 1-(4-methoxyphenyl)piperazine, a predicted pKa of 8.98 ± 0.10 is reported. Given the additional electron-donating methyl group in the target molecule, the basicity of the piperazine nitrogens is expected to be slightly higher.

Using advanced computational algorithms, the predicted pKa values for 1-(4-Methoxy-3-methylphenyl)piperazine are approximately:

  • pKa1: ~2.5 - 3.5 (corresponding to the protonated piperazine nitrogen further from the phenyl ring)

  • pKa2: ~8.0 - 9.0 (corresponding to the protonated piperazine nitrogen closer to the phenyl ring)

These predicted values serve as a useful estimation and can guide the design of experimental pKa determination.

Experimental Protocols

Potentiometric Titration

This method relies on the direct measurement of pH changes in a solution of the analyte upon the incremental addition of a strong acid or base.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of 1-(4-Methoxy-3-methylphenyl)piperazine in deionized water prep2 Add inert electrolyte (e.g., KCl) to maintain constant ionic strength prep1->prep2 titrate1 Calibrate pH meter with standard buffers prep2->titrate1 titrate2 Immerse pH electrode in sample solution titrate1->titrate2 titrate3 Add standardized HCl solution in small increments titrate2->titrate3 titrate4 Record pH after each addition, allowing for equilibration titrate3->titrate4 analysis1 Plot pH vs. volume of titrant added titrate4->analysis1 analysis2 Determine equivalence points from the titration curve analysis1->analysis2 analysis3 Calculate pKa values at the half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Methoxy-3-methylphenyl)piperazine and dissolve it in 50 mL of deionized water. Add a sufficient amount of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.

  • Titration Setup: Calibrate a pH meter using standard buffers of pH 4, 7, and 10. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously. Immerse the calibrated pH electrode into the solution.

  • Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence points can be identified as the points of steepest inflection. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 1-(4-Methoxy-3-methylphenyl)piperazine, two equivalence points and two corresponding pKa values will be observed.

UV-Vis Spectrophotometry

This technique is particularly useful for compounds that possess a chromophore and require only a small amount of sample. The method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[7]

G cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of 1-(4-Methoxy-3-methylphenyl)piperazine prep2 Prepare a series of buffers with a range of known pH values prep1->prep2 prep3 Add a small aliquot of the stock solution to each buffer prep2->prep3 measure1 Record the UV-Vis spectrum for each buffered solution prep3->measure1 measure2 Identify wavelengths with the largest absorbance change upon ionization measure1->measure2 analysis1 Plot absorbance at the selected wavelength vs. pH measure2->analysis1 analysis2 Fit the data to a sigmoidal curve analysis1->analysis2 analysis3 The pKa is the pH at the inflection point of the curve analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Solution Preparation: Prepare a stock solution of 1-(4-Methoxy-3-methylphenyl)piperazine in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1-10 mM. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Acquisition: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer. Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes most significantly as a function of pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[8] For a compound with two pKa values, two distinct sigmoidal transitions may be observed if both ionization events affect the chromophore.

Conclusion

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).
  • SiriusT3 - Rackcdn.com. (n.d.).
  • SiriusT3: Physicochemical Property Analysis for Drug Development in India - Aimil Ltd. (2025, January 22).
  • Improving pKa Prediction Accuracy for PROTACs | ACD/Labs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Improving pK a Prediction Accuracy for PROTACs - ACD/Labs. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • Using Capillary Electrophoresis to Measure pKa | Analiza. (2022, July 26).
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.).
  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development - American Chemical Society. (2014, August 29). Retrieved March 7, 2026, from [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. (2005, June 27). Retrieved March 7, 2026, from [Link]

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. (n.d.).
  • pKa of a dye: UV-VIS Spectroscopy - Tripod. (n.d.).
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar. (2009, July 15). Retrieved March 7, 2026, from [Link]

  • Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity - PubMed. (2009, February 1). Retrieved March 7, 2026, from [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch - Tristan de Rond. (2020, September 7).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to Predict pKa | Rowan. (2025, October 16). Retrieved March 7, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of Synthesized Piperazine Ligands

In the landscape of modern drug development, piperazine-containing compounds stand out for their vast therapeutic applications. As a core scaffold in numerous active pharmaceutical ingredients (APIs), the structural inte...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, piperazine-containing compounds stand out for their vast therapeutic applications. As a core scaffold in numerous active pharmaceutical ingredients (APIs), the structural integrity and purity of synthesized piperazine ligands are of paramount importance. This guide provides an in-depth comparison of essential analytical techniques for the elemental analysis and purity validation of these critical building blocks, grounded in scientific principles and regulatory expectations.

The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. For nitrogen-containing heterocycles like piperazine and its derivatives, confirming both the elemental composition and the purity profile is a non-negotiable step to ensure safety and efficacy.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for selecting and implementing the most appropriate analytical strategies.

Part 1: Foundational Confirmation - Elemental (CHN) Analysis

Before delving into complex purity profiles, the first question to answer is fundamental: "Is the synthesized molecule what I think it is?" Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the initial confirmation of a compound's empirical formula.

The "Why": The Principle of CHN Analysis

CHN analysis is a combustion-based technique.[5][6][7][8][9] A precisely weighed sample of the piperazine ligand is combusted at high temperatures (typically above 900°C) in an oxygen-rich environment.[7][8][9] This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated, often by gas chromatography, and quantified using a thermal conductivity detector.[8][9] The measured amounts of C, H, and N are then presented as a weight percentage of the original sample mass.

The power of this technique lies in its ability to provide a quantitative measure of the core elements, which can be directly compared against the theoretical percentages calculated from the expected molecular formula. A close correlation (typically within ±0.4%) is a strong indicator of a successful synthesis and a high degree of purity.

Experimental Protocol: CHN Analysis

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a synthesized piperazine ligand sample.

Methodology:

  • Instrument Preparation: Ensure the CHN analyzer is calibrated using a certified standard (e.g., Acetanilide).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried piperazine ligand into a tin capsule using a microbalance.[6]

    • Fold the capsule to encase the sample securely.

  • Analysis:

    • Introduce the encapsulated sample into the CHNS analyzer's autosampler.

    • Initiate the combustion sequence. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Interpretation:

    • The instrument software will report the %C, %H, and %N.

    • Compare the experimental values to the theoretical values for the target piperazine ligand.

Limitations and Causality

While essential, CHN analysis is a bulk technique. It confirms the elemental ratios but provides no information about the nature of any impurities. For example, an isomeric impurity would yield the same elemental composition as the target compound. Therefore, CHN analysis should be considered a foundational check, not a comprehensive purity assessment.

Part 2: A Multi-Technique Approach to Purity Validation

Establishing the purity of a piperazine ligand requires an orthogonal approach, employing multiple analytical techniques that assess different physicochemical properties. This strategy is in line with guidelines from the International Council for Harmonisation (ICH), which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10][11][12][13][14]

Chromatographic Techniques: The Power of Separation

Chromatography is the gold standard for separating and quantifying impurities.[15]

The "Why": HPLC is arguably the most versatile and widely used technique for purity assessment in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For piperazine ligands, which are often polar, reversed-phase HPLC is a common choice.

A significant challenge with simple piperazine scaffolds is their lack of a strong UV chromophore, leading to poor sensitivity with standard UV detectors.[16] To overcome this, several strategies can be employed:

  • Direct analysis at low UV wavelengths (e.g., ~205 nm): This is a simpler approach but may suffer from interference from other components.[16][17]

  • Derivatization: Reacting the piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance detection sensitivity.[16][17]

  • Alternative Detectors: Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used as they do not rely on a chromophore.[18]

Objective: To determine the purity of a piperazine derivative and quantify related substances.

Methodology:

  • System Preparation:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).[19]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of the piperazine ligand at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent.

    • Prepare the sample solution at the same concentration.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Record the chromatograms.

  • Data Interpretation:

    • The purity is typically calculated using an area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Impurity levels are reported relative to the main peak.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation instrument_setup HPLC System Setup & Equilibration prep_mobile->instrument_setup prep_sample Sample & Standard Preparation injection Inject Blank, Standard, Sample prep_sample->injection instrument_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration data_acq->integration calculation Purity & Impurity Calculation (% Area) integration->calculation report Final Report calculation->report

The "Why": GC is particularly useful for analyzing volatile or semi-volatile impurities, such as residual solvents or certain reaction byproducts.[15][20] The separation is based on the compound's boiling point and interaction with the stationary phase. GC coupled with a Flame Ionization Detector (FID) is a powerful tool for quantifying organic impurities.

Spectroscopic Techniques: Unveiling the Structure

The "Why": NMR spectroscopy is one of the most powerful tools for structural elucidation.[21][22] For purity assessment, ¹H NMR is invaluable. The integral of each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[23][24] This principle allows for:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integrals should be consistent with the proposed structure of the piperazine ligand.

  • Impurity Detection: The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the sample, qNMR can be used to determine the absolute purity or potency of the ligand without needing a reference standard of the analyte itself.[23][24][25][26] This is a primary analytical method recognized by the U.S. Pharmacopeia.[23]

Objective: To determine the absolute purity of a piperazine ligand using an internal standard.

Methodology:

  • Standard Selection: Choose a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte signals. The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh a specific amount of the piperazine ligand and the internal standard into the same vial using a microbalance.[27]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum ensuring appropriate parameters for quantification (e.g., long relaxation delay).

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[24]: P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where:

      • P = Purity (in %)

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • 'a' refers to the analyte, and 'std' refers to the standard.

The "Why": MS is a highly sensitive technique that measures the mass-to-charge ratio of ions.[28] When coupled with a separation technique like LC (LC-MS) or GC (GC-MS), it is a formidable tool for impurity identification.[][30] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of an unknown impurity.[28][]

Part 3: Comparative Analysis - A Guide to Method Selection

The choice of analytical technique is driven by the specific question being asked. No single method provides all the answers. The table below compares the primary techniques discussed.

Technique Primary Purpose Strengths Limitations
CHN Analysis Elemental CompositionConfirms empirical formula; High precision.Provides no structural information; Does not identify impurities.
HPLC-UV/CAD Purity & Impurity QuantificationRobust & reproducible; Excellent for quantification of known impurities.May require derivatization for compounds without a chromophore; Can be challenging to identify unknown peaks without MS.
qNMR Absolute Purity/PotencyPrimary method; No analyte-specific reference standard needed; Provides structural info.Lower sensitivity than chromatography; Requires a high-purity internal standard.
LC-MS Impurity IdentificationHigh sensitivity & specificity; Provides molecular weight of impurities for identification.[28][]Quantification can be more complex than HPLC-UV; Matrix effects can suppress ion signals.
Residue on Ignition Inorganic ImpuritiesMeasures total inorganic content (e.g., residual catalysts).[31][32][33][34]Non-specific; Destructive test.

Decision_Tree Start What is the Analytical Goal? Q_Elemental Confirm Empirical Formula? Start->Q_Elemental Identity Q_Purity Assess Purity Profile? Start->Q_Purity Purity Q_Inorganic Quantify Inorganic Content? Start->Q_Inorganic Content A_CHN Use CHN Analysis Q_Elemental->A_CHN A_HPLC Use HPLC/GC (% Area) Q_Purity->A_HPLC Relative A_qNMR Use qNMR (Absolute Purity) Q_Purity->A_qNMR Absolute Q_Identify Identify Unknown Impurity? A_MS Use LC-MS / GC-MS Q_Identify->A_MS A_ROI Use Residue on Ignition Q_Inorganic->A_ROI A_HPLC->Q_Identify Unknown Peak?

Conclusion

The elemental analysis and purity validation of synthesized piperazine ligands is a multi-faceted process that forms the bedrock of quality control in drug development. A robust analytical strategy does not rely on a single technique but rather integrates the strengths of several orthogonal methods. It begins with the foundational confirmation of elemental composition by CHN analysis, followed by a detailed purity assessment using high-performance chromatographic techniques like HPLC. For absolute purity determination and structural confirmation, qNMR stands as an unparalleled tool. Finally, when unknown impurities are detected, the high sensitivity and structural elucidating power of mass spectrometry are indispensable. By judiciously selecting and validating these methods, as guided by ICH principles, researchers can ensure the integrity of their piperazine ligands, paving the way for the development of safe and effective new medicines.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products, 77(4), 1489-1501. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Guo, X., Miller, W., Zang, M., & McElderry, J.-D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-835. Retrieved from [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer: Principles and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • USP.org. (2016). <281> RESIDUE ON IGNITION. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Pharma Beginners. (2026). Residue on Ignition Test Procedure as per BP & USP. Retrieved from [Link]

  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 9(4), 450-455. Retrieved from [Link]

  • CD Formulation. (n.d.). Residue On Ignition Test. Retrieved from [Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development and Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology, 15(4), 1878-1884. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • MDPI Encyclopedia. (2023). Nitrogen Containing Heterocycles. Retrieved from [Link]

  • Fiveable. (2025). Nitrogen-containing heterocycles Definition. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxy-3-methylphenyl)piperazine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Methoxy-3-methylphenyl)piperazine The proper disposal of specialized pharmaceutical intermediates like 1-(4-Methoxy-3-methylphenyl)piperazine requires a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Methoxy-3-methylphenyl)piperazine

The proper disposal of specialized pharmaceutical intermediates like 1-(4-Methoxy-3-methylphenyl)piperazine requires a rigorous, chemistry-first approach to laboratory safety. Because highly specific Safety Data Sheets (SDS) for novel or substituted piperazine derivatives are often limited, environmental health and safety (EHS) protocols mandate a conservative hazard model based on the core piperazine pharmacophore [1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe segregation, containment, and ultimate destruction of 1-(4-Methoxy-3-methylphenyl)piperazine waste.

Hazard Characterization & Mechanistic Safety

To safely dispose of a chemical, one must understand its reactivity. 1-(4-Methoxy-3-methylphenyl)piperazine contains a secondary amine within its piperazine ring and an electron-donating methoxy group on the phenyl ring.

  • Nitrosamine Formation (Critical Hazard): The most severe risk in piperazine disposal is improper waste mixing. If piperazine derivatives are introduced to waste streams containing nitrites or nitrosating agents, they can undergo rapid nitrosation to form highly carcinogenic nitrosamines [2].

  • Corrosivity & Exothermic Reactivity: Piperazines are mildly basic. Mixing them with strong acids, acid chlorides, or acid anhydrides will result in an exothermic neutralization reaction that can pressurize sealed waste containers [3].

  • Environmental Toxicity: Like many functionalized piperazines, this compound is considered harmful if swallowed, acts as a skin/eye irritant, and poses long-lasting toxic effects to aquatic life [1]. It must never be discharged into municipal sewer systems.

Quantitative Operational Parameters

The following table summarizes the critical logistical and quantitative data required for managing 1-(4-Methoxy-3-methylphenyl)piperazine waste.

ParameterSpecification / RequirementMechanistic Rationale
Primary Container High-Density Polyethylene (HDPE) or Amber GlassPrevents leaching; aqueous piperazines can degrade low-density plastics and are corrosive to unlined metals [4].
Storage Temperature < 25°C (Room Temperature), DryMinimizes volatilization and prevents hygroscopic moisture absorption [3].
Incompatible Materials Nitrites, Strong Oxidizers, Acid ChloridesPrevents exothermic reactions and the formation of carcinogenic nitrosamines [2].
Spill Neutralization Inert absorbents (sand, vermiculite)Avoids introducing reactive chemicals to the spill site; prevents drain contamination [1].
Max SAA Volume 55 GallonsComplies with EPA 40 CFR 262.15 regulations for Satellite Accumulation Areas [5].

Step-by-Step Disposal Methodology

This protocol utilizes a self-validating system to ensure that human error does not lead to chemical incompatibility or regulatory violations.

Phase 1: Waste Segregation and Compatibility Verification
  • Audit the Waste Stream: Before adding 1-(4-Methoxy-3-methylphenyl)piperazine to any bulk waste carboy, visually inspect the container's log.

  • Self-Validation (pH Check): Extract a 1 mL aliquot from the bulk liquid waste carboy and test the pH using indicator strips. 1-(4-Methoxy-3-methylphenyl)piperazine solutions typically register as mildly basic. If the bulk waste carboy registers as highly acidic (pH < 2), do not mix . The resulting acid-base neutralization will generate heat and potentially rupture the container.

  • Nitrosamine & Oxidizer Exclusion: Confirm the absolute absence of nitrites, nitrous acid, strong oxidizing agents, or acid chlorides in the target container [2] [3].

Phase 2: Collection and Containment
  • Select the Receptacle: Utilize a chemically compatible container (HDPE or amber glass).

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume to capture any potential leaks.

  • Seal Integrity: Cap the container tightly immediately after adding waste. Funnels must not be left in the container unless they feature a positive-closing, vapor-tight latch.

Phase 3: Regulatory Labeling and SAA Storage
  • Tagging: Affix a standardized "HAZARDOUS WASTE" tag to the container before the first drop of waste is added.

  • Nomenclature: Clearly write the full chemical name: "1-(4-Methoxy-3-methylphenyl)piperazine". Do not use abbreviations, acronyms, or structural formulas, as this violates OSHA 29 CFR 1910.1200 standards [1].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight.

Phase 4: Final Destruction via EHS
  • Pickup Request: Once the container is 90% full, or reaches the institutional time limit (typically 90 days), submit a pickup request to your EHS department.

  • Incineration Mandate: Ensure the waste manifest dictates chemical incineration. Because the compound contains nitrogen, the licensed disposal facility must utilize an incinerator equipped with an afterburner and a scrubber to capture and neutralize toxic nitrogen oxide (NOx) emissions generated during combustion [3].

Workflow Visualization

The following diagram maps the logical relationship between waste generation, safety checks, and final regulatory disposal.

G Start Waste Generation 1-(4-Methoxy-3-methylphenyl)piperazine Check Compatibility Check Ensure NO Nitrites/Oxidizers Start->Check Identify stream Collect Primary Collection HDPE or Amber Glass Container Check->Collect Segregate & pH Test Label Hazardous Waste Labeling Include Concentration & Date Collect->Label Seal container SAA Satellite Accumulation Area Secondary Containment Label->SAA Transfer to SAA EHS EHS Waste Pickup (Max 90 Days Limit) SAA->EHS Submit EHS request Incinerate Licensed Incineration (Scrubber for NOx emissions) EHS->Incinerate Final destruction

Figure 1: End-to-end lifecycle and disposal workflow for piperazine-derivative laboratory waste.

Spill Response Protocol

In the event of a localized spill (e.g., < 1 Liter):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered if the spill occurred inside a hood.

  • PPE Upgrade: Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If ventilation is compromised, a NIOSH-approved respirator is required [3].

  • Contain & Absorb: Surround the spill with inert absorbent material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a dedicated, labeled solid-waste container. Wash the affected surface thoroughly with water and detergent, collecting the rinsate as hazardous aqueous waste [1].

References

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous". Cole-Parmer.[Link]

  • Environmental Protection Agency. "EPA Hazardous Waste Codes and Regulations (40 CFR Parts 261)". EPA.[Link]

Handling

Advanced Safety and Operational Protocol for Handling 1-(4-Methoxy-3-methylphenyl)piperazine

Introduction & Chemical Causality 1-(4-Methoxy-3-methylphenyl)piperazine is a specialized arylpiperazine derivative frequently utilized in neuropharmacological research, particularly in the synthesis of 5-HT (serotonin)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

1-(4-Methoxy-3-methylphenyl)piperazine is a specialized arylpiperazine derivative frequently utilized in neuropharmacological research, particularly in the synthesis of 5-HT (serotonin) and dopamine receptor ligands[1]. As a Senior Application Scientist overseeing high-potency API (HPAPI) and early-stage drug discovery workflows, I mandate strict operational controls when handling novel derivatives of this class. Safety cannot be achieved through rote memorization; it requires an understanding of the molecule's structural causality.

The molecule consists of a basic piperazine ring linked to a lipophilic 4-methoxy-3-methylphenyl moiety. The piperazine core is a known sensitizer and corrosive agent capable of causing severe mucous membrane irritation, skin burns, and respiratory sensitization ()[2]. Concurrently, the substituted aryl group significantly increases the molecule's lipophilicity. This high lipid solubility facilitates rapid dermal absorption—similar to other N-arylpiperazines like Trazodone ()[3]—meaning that accidental skin contact can quickly lead to systemic exposure. Therefore, standard "general lab safety" is insufficient; a targeted, self-validating PPE and operational strategy is required.

Physicochemical & Hazard Profile

To establish a robust safety protocol, we must first quantify the threat. Below is a summary of the expected hazard profile based on the properties of the arylpiperazine class.

Property / HazardValue / ClassificationOperational Implication
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)Rapid skin penetration; requires highly impermeable gloves.
Skin/Eye Corrosion Category 1B / 1Causes severe burns; face shield required for handling solutions.
Sensitization Respiratory & Skin (Cat 1)Repeated exposure may cause asthma-like symptoms or dermatitis.
Systemic Toxicity Potential CNS effectsPrevent ingestion and inhalation strictly.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound. Every piece of equipment serves a mechanistic purpose.

PPE CategorySpecificationCausality & Justification
Hand Protection Double-gloving: Nitrile (inner), Neoprene (outer)Nitrile provides excellent dexterity, while Neoprene offers superior resistance to the organic solvents (e.g., DMSO, DMF) used to dissolve lipophilic arylpiperazines.
Eye/Face Protection Snug-fitting chemical splash goggles & Face shieldThe basicity of the piperazine nitrogen poses a severe risk of irreversible corneal damage upon contact.
Respiratory N95 or P100 Particulate RespiratorRequired when handling dry powder outside a localized exhaust system to prevent inhalation of sensitizing dust particles.
Body Protection Disposable, fluid-resistant Tyvek lab coatPrevents the accumulation of micro-dust on reusable cotton lab coats, which could lead to chronic dermal exposure.
Operational Workflow

The following diagram illustrates the logical progression of handling this compound, ensuring that every step incorporates a verifiable safety checkpoint.

G N1 Pre-Operation: Don PPE & Verify Fume Hood N2 Is material dry powder? N1->N2 N3 Use Anti-Static Spatula & Analytical Balance N2->N3 No N4 High Aerosol Risk: Equip P100 Respirator N2->N4 Yes N5 Reconstitution (e.g., DMSO / 0.1M HCl) N3->N5 N4->N3 N6 Seal & Label Secondary Container N5->N6 N7 Decontaminate Surfaces (10% Bleach / EtOH) N6->N7

Operational workflow for handling 1-(4-Methoxy-3-methylphenyl)piperazine safely.

Detailed Methodologies
Protocol 1: Safe Weighing and Reconstitution

Objective: To transition the chemical from a high-risk dry powder to a controlled liquid solution without environmental contamination or aerosol exposure.

  • Fume Hood Verification: Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Do not rely on laminar flow hoods, as they direct air toward the user rather than away.

  • Static Elimination: Arylpiperazine powders often carry a static charge, causing them to "jump" when manipulated. Wipe the exterior of the vial and the balance draft shield with an anti-static cloth. Use an anti-static ionizer if available.

  • Weighing: Use a disposable, conductive polypropylene spatula. Weigh the material directly into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential UV degradation).

  • Reconstitution: In the fume hood, add the appropriate solvent (typically DMSO for stock solutions, or 0.1M HCl for aqueous assays) slowly down the side of the vial to prevent aerosolizing the powder.

  • Sealing: Cap the vial tightly, vortex gently, and place it inside a secondary shatterproof container before removing it from the hood.

Protocol 2: Spill Decontamination and Waste Disposal

Objective: To neutralize and dispose of the chemical while preventing the formation of toxic byproducts.

  • Spill Containment: If a powder spill occurs, do not sweep . Sweeping aerosolizes the sensitizing dust. Instead, cover the spill with absorbent paper towels lightly dampened with 0.1M HCl (to protonate and solubilize the free base) followed by water.

  • Surface Decontamination: Wipe the area with a 10% bleach solution, followed by 70% ethanol to remove residual organic films.

  • Waste Segregation: Place all contaminated paper towels, gloves, and disposable spatulas into a designated, clearly labeled hazardous solid waste bag.

  • Chemical Disposal: Liquid waste containing 1-(4-Methoxy-3-methylphenyl)piperazine must be collected in a compatible, halogen-free organic waste container.

  • Incineration: The waste must be transferred to a licensed disposal facility for high-temperature incineration. Causality: Because the piperazine molecule contains multiple nitrogen atoms, combustion at lower temperatures can release toxic nitrogen oxides (NOx). Incineration must be performed in a facility equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions ()[4].

References
  • Title: Trazodone | C19H22ClN5O | CID 5533 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET - Piperazine, anhydrous Source: Fisher Scientific URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.